molecular formula C29H33NO9 B12375358 MY-1076

MY-1076

Numéro de catalogue: B12375358
Poids moléculaire: 539.6 g/mol
Clé InChI: UFLBJFMTHUAWBY-PKNBQFBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic chalcone-derivative prop-2-enamide provided for research use. Compounds within this structural class are of significant interest in medicinal chemistry for their potential multi-target biological activities. Structurally related chalcone derivatives have demonstrated potent cytotoxic effects in investigative studies, such as the suppression of prostate cancer cell growth through p53-mediated cell cycle arrest and caspase-dependent apoptosis at nanomolar concentrations . The presence of multiple methoxy and hydroxy phenyl rings in this compound suggests potential for interaction with various enzymatic targets. Similar structures are being explored as Multi-Target Directed Ligands (MTDLs) for complex diseases, with research indicating activities against targets involved in oxidative stress and neurodegeneration, such as monoamine oxidases (MAO) and quinone reductase-2 (NQO2), and the ability to activate defensive cellular pathways like the NRF2-ARE system . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its specific mechanism of action and potential applications in areas such as oncology and neurodegenerative disease.

Propriétés

Formule moléculaire

C29H33NO9

Poids moléculaire

539.6 g/mol

Nom IUPAC

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C29H33NO9/c1-33-22-10-8-19(12-21(22)31)17-30(20-15-25(36-4)29(39-7)26(16-20)37-5)27(32)11-9-18-13-23(34-2)28(38-6)24(14-18)35-3/h8-16,31H,17H2,1-7H3/b11-9+

Clé InChI

UFLBJFMTHUAWBY-PKNBQFBNSA-N

SMILES isomérique

COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)O

SMILES canonique

COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)O

Origine du produit

United States

Foundational & Exploratory

MY-1076: A Novel Modulator of the Hippo Signaling Pathway by Induction of YAP Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway, and its overexpression or constitutive activation is a hallmark of many cancers. MY-1076 has been identified as a potent inhibitor of YAP, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the Hippo pathway, the role of YAP, and a detailed examination of the putative mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols to investigate the effects of this compound on the Hippo pathway, and illustrative diagrams to visualize the core signaling cascade and experimental workflows.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in tissue homeostasis. In mammals, the core of the pathway consists of a series of serine/threonine kinases: the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and the Large Tumor Suppressor kinases 1 and 2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and its paralog TAZ.

Phosphorylation of YAP, primarily at the Ser127 residue, leads to its sequestration in the cytoplasm through binding to 14-3-3 proteins. This cytoplasmic retention prevents YAP from translocating to the nucleus. Furthermore, phosphorylation at other sites, such as Ser397, primes YAP for ubiquitination and subsequent proteasomal degradation. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4), to drive the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound: A Potent Inhibitor of YAP

This compound is a small molecule inhibitor of YAP that has been shown to induce YAP degradation and promote apoptosis in cancer cells. Its potent anti-proliferative activity has been demonstrated across various cancer cell lines.

Quantitative Data: Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, highlighting its potent anti-cancer effects.

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.019
SGC-7901Gastric Cancer0.017
HCT-116Colorectal Cancer0.020
KYSE450Esophageal Squamous Cell Carcinoma0.044

Putative Mechanism of Action of this compound

While the precise molecular mechanism of this compound is still under investigation, based on its ability to induce YAP degradation, a putative mechanism can be proposed. It is hypothesized that this compound may not directly inhibit the YAP-TEAD interaction but rather acts upstream to promote YAP phosphorylation and subsequent degradation. This action could be mediated through the activation of the LATS1/2 kinases.

Several small molecules that induce YAP degradation have been shown to function by activating LATS1/2, independent of the upstream MST1/2 kinases. This suggests the existence of alternative mechanisms for LATS1/2 activation. It is plausible that this compound functions through a similar mechanism, leading to increased LATS1/2 activity, which in turn phosphorylates YAP, marking it for cytoplasmic retention and proteasomal degradation.

Hippo Signaling Pathway cluster_upstream Upstream Signals cluster_core Hippo Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Cytoplasmic Sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic Sequestration 14-3-3 binding YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD nuclear translocation & binding Proliferation Cell Proliferation & Survival TEAD->Proliferation promotes transcription Degradation Degradation Cytoplasmic Sequestration->Degradation

Figure 1: Simplified diagram of the core Hippo signaling pathway.

MY-1076_Mechanism MY1076 This compound LATS1_2 LATS1/2 MY1076->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP YAP->pYAP TEAD TEAD YAP->TEAD nuclear translocation & binding Ubiquitination Ubiquitination pYAP->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->YAP inhibits Gene_Expression Target Gene Expression TEAD->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 2: Putative mechanism of action for this compound in the Hippo pathway.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of experiments can be conducted. The following protocols are adapted from standard molecular biology techniques and tailored for the investigation of this compound's effects on the Hippo pathway.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for YAP Phosphorylation and Degradation

This experiment assesses the effect of this compound on the phosphorylation and total protein levels of YAP.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-LATS1, anti-phospho-LATS1 (Thr1079), anti-β-actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Protocol:

  • Treat cells with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines if this compound disrupts the interaction between YAP and TEAD.

Materials:

  • Cancer cell lines

  • This compound

  • Co-IP lysis buffer

  • Antibodies: anti-YAP or anti-TEAD for immunoprecipitation, and for western blotting

  • Protein A/G magnetic beads

  • Elution buffer

Protocol:

  • Treat cells with this compound.

  • Lyse the cells with Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by western blotting using antibodies against YAP and TEAD.

In Vitro LATS1/2 Kinase Assay

This assay directly measures the effect of this compound on the kinase activity of LATS1/2.

Materials:

  • Active LATS1/2 kinase (recombinant or immunoprecipitated)

  • Recombinant YAP protein (substrate)

  • This compound

  • Kinase assay buffer

  • ATP

  • Anti-phospho-YAP (Ser127) antibody

Protocol:

  • Set up the kinase reaction by combining active LATS1/2, recombinant YAP, and kinase assay buffer.

  • Add different concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by western blotting using an anti-phospho-YAP (Ser127) antibody.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the YAP-TEAD complex.

Materials:

  • HEK293T or other suitable cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

Protocol:

  • Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with different concentrations of this compound.

  • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay LATS1/2 Kinase Assay Enzyme Activity Enzyme Activity Kinase_Assay->Enzyme Activity Proliferation Cell Proliferation Assay IC50 Determination IC50 Determination Proliferation->IC50 Determination Western_Blot Western Blot (p-YAP, YAP, p-LATS1) Protein Level Changes Protein Level Changes Western_Blot->Protein Level Changes CoIP Co-Immunoprecipitation (YAP-TEAD) Protein Interaction Protein Interaction CoIP->Protein Interaction Luciferase Luciferase Reporter Assay (TEAD activity) Transcriptional Activity Transcriptional Activity Luciferase->Transcriptional Activity MY1076 This compound MY1076->Kinase_Assay MY1076->Proliferation MY1076->Western_Blot MY1076->CoIP MY1076->Luciferase

Figure 3: Experimental workflow to investigate the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the Hippo signaling pathway by inducing the degradation of the oncoprotein YAP. While its exact mechanism of action requires further elucidation, the available data suggest that it may function by activating the LATS1/2 kinases, leading to YAP phosphorylation and subsequent proteasomal degradation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular details of this compound's activity and to explore its therapeutic potential. A thorough understanding of how this compound modulates the Hippo pathway will be crucial for its development as a targeted cancer therapy.

An In-depth Technical Guide to the Discovery and Synthesis of Antioxidant 1076

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound "MY-1076" is not a recognized pharmaceutical agent. The information provided herein pertains to the industrial chemical Antioxidant 1076 (also known as Irganox 1076), a hindered phenolic antioxidant used for polymer stabilization. This guide is structured to meet the user's format requirements but is based on the properties and synthesis of this industrial chemical.

Discovery and Background

Antioxidant 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] It was developed to protect organic materials, such as plastics, elastomers, and adhesives, against thermo-oxidative degradation.[1] Unlike simpler phenolic antioxidants like butylated hydroxytoluene (BHT), Antioxidant 1076 offers lower volatility, making it highly suitable for high-temperature processing of polymers like polyethylene and polypropylene.[2] Its development was a significant advancement in polymer stabilization, providing excellent color retention and long-term stability.[1] The molecule's design incorporates a sterically hindered phenol group, which is the active antioxidant moiety, and a long octadecyl (C18) tail. This long alkyl chain enhances its compatibility with polymer matrices and reduces its volatility and extractability.[1][2]

Physicochemical Properties

The physical and chemical properties of Antioxidant 1076 are summarized in the tables below.

Table 1: General Properties

PropertyValueReference
Chemical NameOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[2]
Common NamesAntioxidant 1076, Irganox 1076, Anox PP18[2]
CAS Number2082-79-3[2]
Molecular FormulaC₃₅H₆₂O₃[2]
Molecular Weight530.86 g/mol
AppearanceWhite, fine granules or powder[1]

Table 2: Physical and Chemical Characteristics

PropertyValueReference
Melting Point50-55 °C[3]
Flashpoint273 °C[3]
SolubilityLow in water (2.85 µg/L), soluble in organic solvents[2]
VolatilityLow[1]

Synthesis of Antioxidant 1076

The synthesis of Antioxidant 1076 is typically a two-step process involving a Michael addition followed by a transesterification reaction.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Transesterification cluster_purification Purification Reactant1 2,6-Di-tert-butylphenol Intermediate Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Reactant1->Intermediate Reacts with Reactant2 Methyl Acrylate Reactant2->Intermediate Catalyst1 Base Catalyst Catalyst1->Intermediate Product Antioxidant 1076 Intermediate->Product Reacts with Reactant3 Octadecyl Alcohol Reactant3->Product Catalyst2 Tin or Acid Catalyst Catalyst2->Product Byproduct Methanol (removed) Product->Byproduct Generates Filtration Filtration to remove catalyst Product->Filtration FinalProduct Pure Antioxidant 1076 Filtration->FinalProduct

Caption: Synthesis workflow for Antioxidant 1076.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Step 1: Michael Addition

  • In a reaction vessel, 2,6-di-tert-butylphenol is reacted with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide).

  • The reaction proceeds to form the intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2]

  • The intermediate is isolated for the next step.

Step 2: Transesterification

  • The intermediate from Step 1 (124.8 g, 0.427 mole) is mixed with octadecyl alcohol (88.8 g, 0.328 mole).[4]

  • A catalyst, such as monobutyltin oxide (0.13 g, 0.0007 mole), is added to the mixture.[4] Other catalysts like sulfuric acid or p-toluenesulfonic acid can also be used.

  • The reaction mixture is heated to a high temperature (e.g., 100-150 °C) under vacuum or with nitrogen purging to facilitate the removal of the methanol byproduct, which drives the reaction to completion.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Purification

  • Upon completion, the reaction mixture is cooled.

  • If a solid catalyst is used, it can be removed by filtration. For instance, the resulting solution can be treated with synthetic magnesium silicate at 60°C and then filtered to remove the tin catalyst.[4]

  • The final product, Antioxidant 1076, is obtained as a white solid and can be further purified by recrystallization if necessary.

Key Experimental Analysis Protocols

The analysis of Antioxidant 1076, particularly its quantification in polymer matrices, is crucial for quality control and regulatory compliance. Common methods include Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR).

Analytical Workflow: TD-GC-MS

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis TD-GC-MS Analysis cluster_results Data Analysis Sample Polymer Sample (e.g., PE) Pulverize Pulverize Sample Sample->Pulverize TD Thermal Desorption (e.g., at 320°C) Pulverize->TD GC Gas Chromatography (Separation) TD->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Obtain Chromatogram MS->Chromatogram MassSpec Analyze Mass Spectrum (m/z 530 for molecular ion) MS->MassSpec Quantify Quantify Concentration Chromatogram->Quantify

Caption: Analytical workflow for Antioxidant 1076 using TD-GC-MS.

Detailed Protocol: TD-GC-MS Analysis

Objective: To identify and quantify Antioxidant 1076 in a polyethylene (PE) sample.[5][6]

Instrumentation: A Multi-Shot Pyrolyzer interfaced directly with a Gas Chromatography-Mass Spectrometry (GC/MS) system.[5]

Procedure:

  • Sample Preparation: A known weight of the polyethylene sample containing Antioxidant 1076 is pulverized.[5]

  • Thermal Desorption (TD): The pulverized sample is placed in a sample cup and introduced into the pyrolyzer. The sample is heated rapidly to a temperature sufficient to desorb the antioxidant without pyrolyzing the polymer matrix (e.g., 320 °C).[6][7]

  • GC Separation: The desorbed analytes are transferred to the GC column. The column temperature is programmed to separate the components of the mixture.

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum for Antioxidant 1076 will show a characteristic molecular ion peak at m/z 530.[6][7]

  • Quantification: The concentration of Antioxidant 1076 is determined by creating a calibration curve using standard addition methods or by comparing the peak area of the analyte to that of known standards.[5]

Detailed Protocol: FTIR Analysis

Objective: To rapidly quantify the concentration of Antioxidant 1076 in a polyethylene sample.[8]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.[8]

Procedure:

  • Sample Preparation:

    • Prepare a series of standard PE samples with known concentrations of Antioxidant 1076.

    • The antioxidant is typically dissolved in a solvent like toluene, mixed with PE powder, and then hot-pressed into a film of a specific thickness (e.g., 1 mm).[8][9]

  • Spectral Acquisition:

    • Obtain the FTIR spectrum for each standard sample and the unknown sample. The typical range is 4000 to 400 cm⁻¹.[8]

  • Data Analysis:

    • Identify the characteristic absorption peak for Antioxidant 1076, which is the ester carbonyl (C=O) stretch at approximately 1738 cm⁻¹. The PE matrix has minimal absorption in this region.[8][10]

    • Measure the area or height of this characteristic peak for each standard.

    • Create a standard curve by plotting the peak absorbance against the known concentrations of Antioxidant 1076.

    • Measure the absorbance of the characteristic peak in the unknown sample and use the standard curve to determine its concentration. The linear regression coefficient for this method is typically high (e.g., 0.97363), with a low relative error.[8]

References

In-Depth Technical Guide: MY-1076, a Dual Inhibitor of Tubulin Polymerization and YAP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY-1076 has emerged as a promising small molecule inhibitor displaying potent anti-cancer activities. This technical guide provides a comprehensive overview of this compound, with a focus on its role as a Yes-associated protein (YAP) inhibitor. Initially identified through the design and synthesis of novel N-benzylaryl cinnamide derivatives, this compound demonstrates a unique dual mechanism of action by not only inducing the degradation of the oncogenic transcriptional co-activator YAP but also by inhibiting tubulin polymerization. This document collates the available quantitative data, details the experimental methodologies for key biological assays, and presents visual representations of the relevant signaling pathways and experimental workflows to serve as a critical resource for researchers in oncology and drug discovery.

Core Compound Data: this compound (Compound 15e)

This compound is a novel N-benzylaryl cinnamide derivative identified for its potent anti-proliferative effects in various cancer cell lines.[1][2] It has a multifaceted impact on cancer cells, primarily through the induction of YAP degradation and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Biological Activity

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the IC50 values presented in the table below.

Cell LineCancer TypeIC50 (μM)Reference
MGC-803Gastric Cancer0.019[1][3]
SGC-7901Gastric Cancer0.017[1][3]
HCT-116Colon Cancer0.020[1][3]
KYSE450Esophageal Squamous0.044[1][3]
and 13 othersVarious< 0.1[2]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer activity.

Inhibition of Tubulin Polymerization

This compound acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[2] This interaction disrupts the assembly of the microtubule network, which is crucial for cell division, leading to mitotic arrest.[2]

Induction of YAP Degradation

A key feature of this compound is its ability to induce the degradation of YAP, a critical downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a tumor-suppressive pathway that, when activated, leads to the phosphorylation and subsequent degradation of YAP. By promoting YAP degradation, this compound effectively inhibits the transcription of pro-proliferative and anti-apoptotic genes regulated by the YAP-TEAD complex.

Hippo_YAP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc translocates Degradation Proteasomal Degradation pYAP->Degradation Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_nuc->Gene_Expression binds TEAD TEAD TEAD MY1076 This compound MY1076->Degradation induces

Hippo-YAP signaling pathway and the action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (MGC-803, SGC-7901, HCT-116, KYSE450) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the surface of apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

Apoptosis_Assay_Workflow cluster_results Cell Population Analysis start Start: Cancer Cells in Culture treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) wash->stain incubate Incubate in Dark (15 min, RT) stain->incubate flow Analyze by Flow Cytometry incubate->flow viable Viable (Annexin V- / PI-) flow->viable Quadrant 1 early Early Apoptotic (Annexin V+ / PI-) flow->early Quadrant 2 late Late Apoptotic/Necrotic (Annexin V+ / PI+) flow->late Quadrant 3

Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity of PI. This compound has been shown to induce G2/M phase arrest.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has also been evaluated in vivo. While specific details of the in vivo studies for this compound are emerging, a general protocol for xenograft models is provided below.

Xenograft Mouse Model Protocol
  • Cell Implantation: Human cancer cells (e.g., MGC-803 or SGC-7901) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into control and treatment groups. This compound is administered (e.g., orally or via intraperitoneal injection) according to a specified dosing schedule. The vehicle is administered to the control group.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).

Xenograft_Study_Workflow cluster_treatment_cycle Treatment and Monitoring start Start: Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Control & Treatment Groups growth->randomize admin Administer this compound (or vehicle) randomize->admin measure Measure Tumor Volume admin->measure measure->admin Repeat Dosing Schedule endpoint Study Endpoint: Tumor Excision & Analysis measure->endpoint

General experimental workflow for in vivo xenograft studies.

Summary and Future Directions

This compound is a potent anti-cancer agent with a compelling dual mechanism of action involving the inhibition of tubulin polymerization and the induction of YAP degradation. The data presented in this guide highlight its significant in vitro activity against a range of cancer cell lines. Further investigations are warranted to fully elucidate the molecular details of how this compound promotes YAP degradation and to comprehensively evaluate its in vivo efficacy and safety profile in various preclinical cancer models. The unique combination of targeting both the cytoskeleton and a key oncogenic signaling pathway positions this compound as a promising candidate for further drug development.

References

In Vitro Pharmacology of MY-1076: A Dual Inhibitor of Tubulin Polymerization and YAP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MY-1076, also identified as compound 15e in seminal studies, is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-cancer agent.[1][2] In vitro investigations have revealed a compelling dual mechanism of action, positioning this compound as a unique molecule of interest for targeted cancer therapy. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the field of drug development.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay, underscore the compound's potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.019
SGC-7901Gastric Cancer0.017
HCT-116Colon Cancer0.020
KYSE450Esophageal Squamous Cell Carcinoma0.044

Table 1: Anti-proliferative activity of this compound in various human cancer cell lines.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Inhibition of Tubulin Polymerization: this compound acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][2]

  • Induction of YAP Degradation: Concurrently, this compound promotes the degradation of Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is frequently implicated in cancer. By inducing YAP degradation, this compound effectively curtails the pro-proliferative and anti-apoptotic signals mediated by this oncoprotein.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

MY1076_Signaling_Pathway cluster_Cell Cancer Cell cluster_Microtubule Microtubule Dynamics cluster_Hippo Hippo Pathway cluster_CellularEffects Cellular Effects MY1076 This compound Tubulin β-Tubulin MY1076->Tubulin Inhibits YAP YAP MY1076->YAP Induces Degradation Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Degradation Proteasomal Degradation Apoptosis Apoptosis YAP->Apoptosis Degradation contributes to G2M_Arrest->Apoptosis

This compound dual mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound. These represent standard protocols and may have been adapted for the specific studies.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Glycerol (for promoting polymerization)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, half-area, clear bottom plates

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.

  • Add various concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Western Blot Analysis for YAP Protein Levels

This technique is used to detect and quantify the levels of YAP protein in cells treated with this compound.

Materials:

  • Cancer cells (e.g., MGC-803)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against YAP

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against YAP overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells (e.g., MGC-803)

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_InitialScreening Initial Screening cluster_MechanismOfAction Mechanism of Action Studies cluster_CellularEffects Cellular Effects Analysis MTT Cell Proliferation Assay (MTT) - Determine IC50 values Tubulin_Assay Tubulin Polymerization Assay - Confirm microtubule disruption MTT->Tubulin_Assay Potent compounds advance Western_Blot Western Blot Analysis - Measure YAP protein levels MTT->Western_Blot Potent compounds advance Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) - Assess G2/M arrest Tubulin_Assay->Flow_Cytometry IF Immunofluorescence - Visualize microtubule network Tubulin_Assay->IF Western_Blot->Flow_Cytometry

In vitro characterization workflow for this compound.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that involves the inhibition of tubulin polymerization and the induction of YAP degradation. The potent in vitro anti-proliferative activity against a range of cancer cell lines highlights its therapeutic potential. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide are intended to facilitate further research and development of this compound and analogous compounds. Future studies should aim to further elucidate the intricate molecular interactions of this compound and evaluate its efficacy and safety in preclinical in vivo models.

References

MY-1076: A Dual-Action Inhibitor Targeting Tubulin Polymerization and YAP Degradation for Basic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: MY-1076, also referred to as compound 15e in its primary scientific publication, is a novel N-benzylaryl cinnamide derivative demonstrating significant potential in basic cancer research.[1][2][3] This molecule exhibits a compelling dual mechanism of action, functioning as both a potent inhibitor of tubulin polymerization and an inducer of Yes-associated protein (YAP) degradation.[1][3] Its efficacy against a broad spectrum of cancer cell lines, particularly gastric cancer, positions it as a valuable tool for investigating cancer cell proliferation, cell cycle regulation, and apoptosis. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative biological activities, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (μM)
MGC-803Gastric Cancer0.019
SGC-7901Gastric Cancer0.017
HCT-116Colon Cancer0.020
KYSE450Esophageal Squamous Carcinoma0.044
A549Lung Cancer< 0.1
MCF-7Breast Cancer< 0.1
HeLaCervical Cancer< 0.1
HepG2Liver Cancer< 0.1
U87Glioblastoma< 0.1
PC-3Prostate Cancer< 0.1
K562Chronic Myelogenous Leukemia< 0.1
B16-F10Melanoma< 0.1
A2780Ovarian Cancer< 0.1
SW480Colon Cancer< 0.1
SH-SY5YNeuroblastoma< 0.1
786-ORenal Cancer< 0.1

Table 2: Comparative Anti-proliferative Activity of this compound, Colchicine, and Lead Compound 9 in Selected Cancer Cell Lines [1]

CompoundMGC-803 IC50 (μM)SGC-7901 IC50 (μM)HCT-116 IC50 (μM)KYSE450 IC50 (μM)
This compound 0.019 0.017 0.020 0.044
Colchicine0.0250.0210.0280.051
Compound 9> 10> 10> 10> 10

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

  • Inhibition of Tubulin Polymerization: this compound binds to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][3]

  • Induction of YAP Degradation: The compound promotes the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway that plays a crucial role in cell proliferation and survival.[1][3] The degradation of YAP further contributes to the anti-proliferative and pro-apoptotic effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the study of this compound.

MY1076_Mechanism_of_Action cluster_tubulin Tubulin Polymerization Inhibition cluster_yap YAP Degradation Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly (Disrupted) β-tubulin->Microtubule_Assembly G2/M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2/M_Arrest Apoptosis_Tubulin Apoptosis G2/M_Arrest->Apoptosis_Tubulin MY-1076_YAP This compound YAP_Degradation YAP Degradation MY-1076_YAP->YAP_Degradation Reduced_Proliferation Reduced Cell Proliferation YAP_Degradation->Reduced_Proliferation Apoptosis_YAP Apoptosis YAP_Degradation->Apoptosis_YAP

Dual mechanism of action of this compound.

Experimental_Workflow Start Cancer Cell Lines MTT_Assay MTT Assay (Anti-proliferative Activity) Start->MTT_Assay Colony_Formation Colony Formation Assay (Clonogenic Survival) Start->Colony_Formation Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Start->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Start->Western_Blot Immunofluorescence Immunofluorescence (Microtubule Network) Start->Immunofluorescence Tubulin_Polymerization Tubulin Polymerization Assay (In vitro) Start->Tubulin_Polymerization

Key experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound.[1]

1. MTT Assay for Cell Proliferation

  • Objective: To determine the anti-proliferative activity of this compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated using GraphPad Prism software.

2. Immunofluorescence Assay for Microtubule Network Analysis

  • Objective: To visualize the effect of this compound on the microtubule network.

  • Cell Culture and Treatment: MGC-803 cells are cultured on glass coverslips and treated with this compound (or a control) for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Cells are blocked with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.

  • Imaging: Images are captured using a fluorescence microscope.

3. Tubulin Polymerization Assay

  • Objective: To directly measure the inhibitory effect of this compound on tubulin polymerization in vitro.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter is prepared.

  • Compound Addition: this compound or a control compound is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the change in fluorescence over time at 37°C using a fluorescence spectrophotometer.

  • Data Analysis: The rate of polymerization is calculated and compared between the treated and control groups to determine the inhibitory effect.

4. Western Blot Analysis for Protein Expression

  • Objective: To determine the effect of this compound on the expression levels of key proteins involved in the cell cycle, apoptosis, and the YAP pathway.

  • Cell Lysis: MGC-803 cells are treated with this compound for the indicated times, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, YAP, p-YAP) overnight at 4°C. This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Objective: To quantify the effects of this compound on cell cycle distribution and apoptosis induction.

  • Cell Treatment and Harvesting: MGC-803 cells are treated with different concentrations of this compound for 24 hours, then harvested and washed with PBS.

  • Cell Cycle Analysis:

    • Cells are fixed in 70% ethanol overnight at -20°C.

    • The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Analysis:

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a promising preclinical candidate for cancer research, distinguished by its dual-targeting mechanism. The comprehensive data on its potent anti-proliferative activity against a wide array of cancer cell lines, coupled with detailed insights into its molecular interactions and cellular effects, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to validate and expand upon the existing findings. Future in vivo studies will be critical to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to MY-1076 (Antioxidant 1076)

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The identifier "MY-1076" does not correspond to a known pharmaceutical compound or a molecule under clinical investigation. Instead, it is associated with the CAS number 2082-79-3, which identifies the industrial chemical Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This compound is a sterically hindered phenolic antioxidant, widely marketed under trade names such as Irganox® 1076, Veenox® 1076, and Antioxidant 1076.[1][2][3][4] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, and its mechanism of action as an antioxidant, presented in a manner accessible to researchers and scientists.

Chemical Structure and Identity

This compound is a high molecular weight, non-discoloring, sterically hindered phenolic antioxidant.[4][5] Its structure consists of a bulky phenolic head group containing two tertiary-butyl groups ortho to the hydroxyl group, connected via a propionate linker to a long C18 alkyl chain (octadecyl group). This combination of a reactive phenol and a long, non-polar tail gives it excellent compatibility with a wide range of organic substrates and low volatility.[4][6]

cluster_ring 3,5-di-tert-butyl-4-hydroxyphenyl C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 tBu1 C(CH₃)₃ C2->tBu1 C4 C C3->C4 C5 C C4->C5 Prop1 CH₂ C4->Prop1 C6 C C5->C6 C6->C1 tBu2 C(CH₃)₃ C6->tBu2 Prop2 CH₂ Prop1->Prop2 Ester_C C Prop2->Ester_C Ester_O1 O Ester_C->Ester_O1 =O Ester_O2 O Ester_C->Ester_O2 Alkyl (CH₂)₁₇CH₃ Ester_O2->Alkyl

Figure 1: Chemical Structure of this compound.

Physicochemical and Thermal Properties

This compound is valued for its excellent thermal stability, low volatility, and high resistance to extraction, making it suitable for use in high-temperature processing of polymers.[3][4][7] It is typically a white to light yellow crystalline solid or powder.[1][7]

Table 1: Summary of Quantitative Properties for this compound

PropertyValueReference(s)
Chemical Formula C₃₅H₆₂O₃[1][3]
Molecular Weight 530.86 g/mol (or 531 g/mol )[3][4][5]
CAS Number 2082-79-3[1][3][8]
Appearance White, fine granules or crystalline powder[1][5][7]
Melting Range 50 - 55 °C[3][5][6]
Flash Point 273 °C[3][5]
Vapor Pressure 2.5 x 10⁻⁷ Pa (at 20 °C)[3]
Density 1.02 g/cm³ (at 20 °C)[3]
Solubility Soluble in organic solvents, limited solubility in water[1]

Core Function: Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, the primary function of this compound is to protect organic materials from thermo-oxidative degradation.[4][6] This process is initiated by the formation of free radicals (R•) within the polymer matrix due to heat, light, or mechanical stress. The antioxidant mechanism involves scavenging these free radicals to prevent a chain reaction of degradation.

The core mechanism proceeds as follows:

  • Initiation: A polymer chain (R-H) breaks down to form a free radical (R•).

  • Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the degradation cascade.

  • Termination (Antioxidant Intervention): The phenolic hydroxyl group of this compound (Ar-OH) donates its hydrogen atom to the peroxy radical (ROO•). This neutralizes the radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized antioxidant radical (Ar-O•). The steric hindrance from the two tert-butyl groups prevents this antioxidant radical from initiating new degradation chains, effectively terminating the cycle.

Antioxidant_Mechanism Polymer Polymer (R-H) Radical Free Radical (R•) Polymer->Radical Heat/Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Oxygen Oxygen (O₂) Peroxy->Radical + R-H (Chain Reaction) Degradation Polymer Degradation Peroxy->Degradation StablePeroxide Stable Hydroperoxide (ROOH) Peroxy->StablePeroxide + Ar-OH (this compound) Antioxidant This compound (Ar-OH) StableAntioxidant Stabilized Antioxidant Radical (Ar-O•) Antioxidant->StableAntioxidant Donates H• StableAntioxidant->Degradation Terminates Chain

Figure 2: Radical scavenging mechanism of this compound.

Experimental Protocols

Characterization of Polymorphism by DSC, FTIR, and AFM

The physical properties and stability of this compound can be influenced by its crystalline form (polymorphism).[9] This protocol outlines a method to study the transitions between different polymorphs.

start Sample Preparation (this compound Form III Powder) dsc Differential Scanning Calorimetry (DSC) - Heat sample at controlled rate (e.g., 10°C/min) - Detect thermal transitions (melting, crystallization) start->dsc Analyze Bulk Thermal Behavior ftir Attenuated Total Reflectance FTIR (ATR-FTIR) - Acquire spectra during heating - Monitor changes in vibrational bands indicative of polymorphs start->ftir Analyze Molecular Structure Changes afm Atomic Force Microscopy (AFM) with Heating Stage - Image sample surface at nanoscale - Heat sample in stages (e.g., 38°C to 46°C) - Observe in-situ morphological changes (solid/solid transitions) start->afm Analyze Surface Morphology Changes analysis Correlative Data Analysis dsc->analysis ftir->analysis afm->analysis result Characterize Polymorphic Transitions - Identify transition temperatures - Distinguish melting/recrystallization from solid/solid transitions analysis->result

Figure 3: Workflow for Polymorph Characterization.

Methodology:

  • Sample Preparation: Use a known polymorphic form of this compound (e.g., Form III) as the starting material.[9]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to 70°C at a controlled rate (e.g., 10°C/min).

    • Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events, which indicate phase transitions.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Place the sample on an ATR crystal equipped with a heating stage.

    • Acquire spectra (e.g., 4000-550 cm⁻¹, 4 cm⁻¹ resolution) at various temperatures, particularly across the transition points identified by DSC.[9]

    • Analyze shifts in key vibrational bands (e.g., C=O stretching, O-H stretching) to identify changes in the crystalline structure.

  • Atomic Force Microscopy (AFM):

    • Deposit a thin film of the sample onto a suitable substrate.

    • Mount the substrate on a temperature-controlled stage in the AFM.

    • Image the surface topography at various temperatures, allowing for equilibration at each step.

    • Observe nanoscale changes in crystal morphology to directly visualize solid-state transitions.[9]

  • Data Analysis: Correlate the thermal events from DSC, the spectral changes from FTIR, and the morphological changes from AFM to build a comprehensive understanding of the polymorphic transitions.

Quantification in Polyethylene via Thermal Desorption-GC-MS

This protocol describes a method for determining the concentration of this compound in a polymer matrix like polyethylene (PE), a common application.[10]

Methodology:

  • Sample Preparation:

    • Cryo-mill a representative sample of the polyethylene to a fine powder to ensure homogeneity.

    • Accurately weigh approximately 1-5 mg of the powdered sample into a thermal desorption tube.

  • Thermal Desorption (TD):

    • Place the tube in a thermal desorber unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Heat the sample to a temperature sufficient to volatilize the this compound without degrading the polymer matrix (e.g., 320°C).[10]

    • The volatilized analytes are trapped and then injected into the GC column.

  • Gas Chromatography (GC):

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the injected vapor.

    • Employ a temperature program that effectively resolves this compound from other potential additives or polymer degradation products.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

    • Identify this compound by its characteristic retention time and mass spectrum, which should show a prominent molecular ion peak at m/z 530.[10]

  • Quantification:

    • Prepare a series of calibration standards by spiking known amounts of a pure this compound standard onto an inert matrix or into an antioxidant-free PE powder.

    • Analyze the standards using the same TD-GC-MS method to generate a calibration curve.

    • Calculate the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

Applications and Significance

This compound is a highly versatile primary antioxidant used in a wide array of organic polymers to ensure performance and durability during processing and end-use.[4][6][11] Key applications include:

  • Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene to provide long-term thermal stability.[4][5][8]

  • Engineering Plastics: Stabilizes materials like styrene homo- and co-polymers, and polyurethanes.[4][8]

  • Elastomers and Adhesives: Protects synthetic rubbers, sealants, and adhesives from oxidative degradation, extending their service life.[4][11]

  • Other Substrates: Also used in waxes, oils, and fats to prevent rancidity and degradation.[6][11]

Its non-discoloring and odorless nature makes it particularly suitable for applications where color and aesthetics are important.[3][4] It is often used in combination with other stabilizers, such as secondary antioxidants (e.g., thioethers, phosphites), to achieve a synergistic protective effect.[3][5][8]

References

In-depth Technical Guide: Antioxidant 1076 (MY-1076)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Antioxidant 1076, also known by its chemical name octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and trade names such as Irganox 1076. While primarily utilized as a highly effective, non-discoloring, sterically hindered phenolic antioxidant for stabilizing organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation, this compound has also been noted for its biological activities.[1][2][3] This guide will detail its supplier and purchasing information, summarize available quantitative data, and describe its known biological effects and mechanism of action.

Supplier and Purchasing Information

Antioxidant 1076 is available from various chemical suppliers. Researchers can procure this compound for research and development purposes through the following channels:

SupplierContact InformationNotes
Benchchem Not specified in search resultsOffers qualified products for research applications.[1]
Jixin Not specified in search resultsSupplier committed to providing high-quality products for the pharmaceutical industry.[3]
LGC Standards Online purchasing availableProvides reference standards for pharmaceutical testing.[4]
ChemicalBook Online purchasing availableOffers the compound for various applications.[5]

Quantitative Data

The available quantitative data for Antioxidant 1076 primarily pertains to its toxicological assessment. No specific IC50 or EC50 values related to drug development targets were found in the public domain.

ParameterSpeciesValueStudy TypeReference
No-Observed-Adverse-Effect Level (NOAEL)Rat (female)64 mg/kg-bw/dChronic[6]
NOAELRat30 mg/kg bw/day28-day oral[7]
NOAELDog32-37 mg/kg bw/day90-day[7]
NOAEL (Developmental Toxicity)Rat32-39 mg/kg bw/dayTwo-generation[7]
LD50 (Oral)Rat> 5000 mg/kg body weightAcute[8]

Experimental Protocols

Example: Oral Toxicity Study in Rats (based on OECD Guideline 407)

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosage Administration: The test substance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is administered daily by gavage in a suitable vehicle (e.g., corn oil) for 28 consecutive days.

  • Dose Groups: A control group receiving the vehicle only, and at least three dose groups with increasing concentrations of the test substance.

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant treatment-related adverse effects are observed.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Antioxidant 1076 is through its function as a radical scavenger. The hindered phenolic group is key to this activity.

Antioxidant Mechanism

The diagram below illustrates the generally accepted mechanism by which hindered phenolic antioxidants like Antioxidant 1076 interrupt the oxidative degradation cycle.

Antioxidant_Mechanism cluster_Oxidation Oxidative Cycle cluster_Interruption Interruption by Antioxidant 1076 Substrate (RH) Substrate (RH) Radical (R.) Radical (R.) Substrate (RH)->Radical (R.) Initiation (Heat, Light) Peroxy Radical (ROO.) Peroxy Radical (ROO.) Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Antioxidant (ArOH) Antioxidant 1076 (ArOH) Peroxy Radical (ROO.)->Antioxidant (ArOH) Radical Trapping Hydroperoxide (ROOH)->Radical (R.) Degradation Products Stable Radical (ArO.) Stable Radical (ArO.) Antioxidant (ArOH)->Stable Radical (ArO.) H-donation Non-radical Products Non-radical Products Stable Radical (ArO.)->Non-radical Products Termination

Caption: Antioxidant 1076 donates a hydrogen atom to peroxy radicals, forming a stable antioxidant radical and terminating the oxidative chain reaction.

Biological Activities and Potential Applications

While its primary use is industrial, some biological activities of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been reported. It has shown antioxidant, antibacterial, and antifungal properties.[9] Specifically, it has demonstrated activity against C. albicans and filamentous fungi such as Fusarium and Aspergillus species.[9] Mild cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines has also been observed.[9]

In the pharmaceutical industry, its antioxidant properties could be leveraged to protect drugs and biological materials from oxidation, potentially extending the shelf life of formulations.[3] For instance, it could be used in the storage and transportation of vaccines to maintain stability and efficacy.[3]

Safety and Toxicology

Safety assessments have been conducted for its use in food contact applications.[6] Oral administration in rats has been shown to induce liver enlargement and the induction of hepatic microsomal enzymes, including cytochrome P-450.[9] It is considered a weak phenobarbital-type inducer of liver enzymes in rats.[8] The compound has very low water solubility and is not readily biodegradable.[7]

Conclusion

Antioxidant 1076 (MY-1076) is a well-characterized hindered phenolic antioxidant with a primary role in the stabilization of polymers. While it exhibits some biological activities, including antifungal and antibacterial properties, its application in drug development is not well-established in scientific literature. The available data is primarily focused on its industrial use and toxicological profile for safety assessments. Further research would be necessary to explore its potential in pharmaceutical applications beyond its role as an excipient for stabilization.

References

MY-1076: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1076, also identified as YAP/TAZ inhibitor-2, is a potent small molecule inhibitor of the Hippo signaling pathway. It is under investigation for its potential therapeutic applications, primarily in oncology. This compound is reported to function as an inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), which are key downstream effectors of the Hippo pathway. By inhibiting YAP/TAZ, this compound can induce apoptosis and suppress the proliferation of cancer cells.[1] Given its potent biological activity, a thorough understanding of its safety and handling is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

There is conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound. One supplier's Safety Data Sheet (SDS) classifies it as hazardous, while another indicates it is not. In the interest of safety and best practice, this guide adopts the more conservative classification.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, OralCategory 4mancanzaWarningH302: Harmful if swallowed
Hazardous to the Aquatic Environment, Acute ToxicityCategory 1mancanzaWarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic ToxicityCategory 1mancanzaWarningH410: Very toxic to aquatic life with long lasting effects

Note: The GHS pictograms are represented by placeholders as they cannot be directly rendered here. The pictogram for Acute Toxicity, Oral (Category 4) is an exclamation mark, and for Aquatic Toxicity is an environment symbol.

Hazard Communication Diagram

GHS_Hazard_Communication cluster_pictograms GHS Pictograms cluster_info Hazard Information p1 p2 info Signal Word: Warning Hazard Statements: - H302: Harmful if swallowed - H400: Very toxic to aquatic life - H410: Very toxic to aquatic life with long lasting effects

Caption: GHS Hazard Communication for this compound.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C29H33NO9[1]
Molecular Weight 539.57 g/mol [1]
CAS Number 3008262-76-5[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (100 mg/mL)[1]
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
pKa Data not available

Safe Handling and Personal Protective Equipment (PPE)

Due to its potent biological activity and defined hazards, this compound should be handled with care in a controlled laboratory environment.

Table 3: Safe Handling and PPE Recommendations

AspectGuideline
Engineering Controls - Handle in a chemical fume hood or other ventilated enclosure. - Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear a lab coat and disposable nitrile gloves. Change gloves frequently and after handling the compound. - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in laboratory areas. - Wash hands thoroughly after handling.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don appropriate PPE: - Lab coat - Safety goggles - Nitrile gloves prep_hood Work within a certified chemical fume hood. prep_ppe->prep_hood weigh Weigh solid this compound (use anti-static weigh paper). prep_hood->weigh dissolve Prepare stock solution (e.g., in DMSO). weigh->dissolve experiment Perform experiment (e.g., cell culture treatment). dissolve->experiment decontaminate Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol). experiment->decontaminate dispose_waste Dispose of contaminated waste in a designated hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order and dispose of gloves. dispose_waste->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Table 4: First Aid and Emergency Measures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Fire-Fighting Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.
Accidental Release (Spill) See the spill response workflow below.

Spill Response Workflow

Spill_Response cluster_cleanup Cleanup Procedure start Spill of this compound Occurs evacuate Evacuate immediate area and alert others. start->evacuate ppe Don appropriate PPE: - Respirator (if powder) - Double gloves - Safety goggles - Lab coat evacuate->ppe contain Cover liquid spill with absorbent material. Gently sweep up powder to avoid creating dust. ppe->contain collect Collect spilled material and absorbent into a sealed container for hazardous waste. contain->collect decontaminate Clean the spill area with a suitable solvent and then soap and water. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose report Report the incident to the lab supervisor/safety officer. dispose->report

Caption: Decision tree for responding to a spill of this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Table 5: Storage and Disposal Guidelines

AspectGuidelineSource
Storage (Powder) - Store at -20°C for up to 3 years. - Store at 4°C for up to 2 years.[1]
Storage (In Solvent) - Store at -80°C for up to 6 months. - Store at -20°C for up to 1 month.[1]
General Storage - Keep container tightly closed in a dry and well-ventilated place. - Protect from light.
Disposal - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. - Do not dispose of down the drain or with regular trash.

Mechanism of Action: Hippo Signaling Pathway

This compound exerts its biological effects by inhibiting the YAP/TAZ transcriptional co-activators, which are the primary downstream effectors of the Hippo signaling pathway. This pathway plays a critical role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP/TAZ, which then drives the expression of genes that promote cell growth and inhibit apoptosis.

Hippo Signaling Pathway and this compound Inhibition

Hippo_Pathway cluster_upstream Upstream Signals (e.g., Cell-Cell Contact) cluster_core_kinases Core Kinase Cascade (Hippo Pathway ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus upstream Upstream Regulators (e.g., NF2, KIBRA) mst12 MST1/2 upstream->mst12 lats12 LATS1/2 mst12->lats12 phosphorylates mob1 MOB1 yap_taz_p Phosphorylated YAP/TAZ lats12->yap_taz_p phosphorylates degradation Proteasomal Degradation or Cytoplasmic Sequestration yap_taz_p->degradation yap_taz YAP/TAZ tead TEAD Transcription Factors yap_taz->tead forms complex target_genes Target Gene Expression (e.g., CTGF, CYR61) tead->target_genes activates proliferation Cell Proliferation & Survival target_genes->proliferation my1076 This compound my1076->tead INHIBITS

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Safety Assessment

As of the date of this document, detailed, publicly available experimental protocols specifically for the safety and toxicological assessment of this compound have not been identified. For novel and potent research compounds like this compound, it is imperative to handle them as potentially hazardous until a comprehensive toxicological profile is established.

In the absence of specific data, researchers should adhere to the principles of As Low As Reasonably Achievable (ALARA) for exposure and follow standard best practices for handling potent compounds:

  • Conduct a risk assessment: Before beginning any new procedure, evaluate the potential hazards, considering the quantity of material being used, the potential for aerosol generation, and the experimental conditions.

  • Use designated areas: Whenever possible, handle potent compounds in a designated area of the laboratory to prevent cross-contamination.

  • Develop specific Standard Operating Procedures (SOPs): For routine procedures involving this compound, develop and follow a detailed SOP that includes safety precautions.

  • Training: Ensure all personnel handling the compound are fully trained on its potential hazards and the procedures for safe handling and emergency response.

Conclusion

This compound is a valuable tool for research in the field of cancer biology and the Hippo signaling pathway. Its potent biological activity necessitates a careful and informed approach to its handling and use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe working environment. It is crucial to recognize the current gaps in the toxicological data for this compound and to operate under the assumption that it is hazardous until proven otherwise. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety office for the most up-to-date information.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Y-27632 (ROCK Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "MY-1076" is not found in the scientific literature for in vivo studies. It is highly probable that this is a typographical error and the intended compound is Y-27632 , a well-characterized and widely used selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). These application notes are therefore provided for Y-27632.

Introduction

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM). By competing with ATP for binding to the catalytic site, Y-27632 effectively blocks the downstream signaling of the small GTPase RhoA. The Rho/ROCK pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. In an in vivo context, inhibition of ROCK by Y-27632 has shown therapeutic potential in a variety of disease models, particularly in the fields of neuroscience, cardiovascular disease, and oncology.

These application notes provide an overview of the in vivo applications of Y-27632, detailed experimental protocols, and a summary of quantitative data from preclinical studies to guide researchers in their experimental design.

Mechanism of Action and Signaling Pathways

Y-27632 primarily exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. This prevents the phosphorylation of downstream ROCK substrates, leading to a cascade of cellular effects.

Key Signaling Pathways Modulated by Y-27632:
  • Cytoskeletal Regulation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and subsequent actomyosin contractility. Y-27632 treatment reverses this, leading to relaxation of smooth muscle and changes in cell morphology.

  • NF-κB Signaling: In models of spinal cord injury, Y-27632 has been shown to inhibit the ROCK/NF-κB/C3 signaling pathway. This modulation can reduce neuroinflammation and promote a more permissive environment for neuronal regeneration.[1]

  • β-catenin Signaling: Y-27632 can downregulate the β-catenin signaling pathway. This has been observed to inhibit cell proliferation, fibrosis, and epithelial-mesenchymal transition (EMT) in a model of benign prostatic hyperplasia.[2]

Below is a diagram illustrating the primary mechanism of action of Y-27632.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Y27632 Y-27632 Y27632->ROCK Inhibits MLC_P p-MLC Actomyosin Actomyosin Contraction MLC_P->Actomyosin MLC->MLC_P MLCP->MLC_P Dephosphorylates MLCP_P p-MLCP (Inactive)

Caption: Mechanism of Y-27632 action on the Rho/ROCK pathway.

In Vivo Applications and Quantitative Data

Y-27632 has been investigated in a range of animal models for various conditions. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Efficacy of Y-27632 in Neurological Disease Models
Animal ModelSpeciesAdministration RouteDosageDurationKey FindingsReference
SOD1G93A (ALS)MouseOral (in drinking water)2 mg/kg/dayFrom day 50No significant improvement in motor function or survival.[3]
SOD1G93A (ALS)MouseOral (in drinking water)30 mg/kg/dayFrom day 50Improved motor function in male mice; no significant effect on survival.[3]
Spinal Cord InjuryRatIntrathecal infusion2 mM (12 µl/day)14 daysDetrimental effects on some functional recovery parameters.[4]
Spinal Cord InjuryRatIntrathecal infusion20 mM (12 µl/day)14 daysSignificantly more axon sprouting and improved functional recovery.[4]
Kainic Acid-Induced SeizuresMouseInjection (unspecified)Not specifiedSingle dose, 1 day priorProtected against neurodegeneration and neurite dystrophy.[5]
Table 2: In Vivo Efficacy of Y-27632 in Other Disease Models
Animal ModelSpeciesAdministration RouteDosageDurationKey FindingsReference
Benign Prostatic HyperplasiaRatIntraprostatic injectionNot specifiedNot specifiedReversed prostatic hyperplasia and fibrosis.[2]
Experimental Autoimmune MyocarditisMouseIntraperitoneal injectionNot specifiedDaily after secondary immunizationImproved cardiac phenotype and reduced inflammation.[6]

Experimental Protocols

The following are generalized protocols for the in vivo administration of Y-27632. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Preparation of Y-27632 for In Vivo Administration

Y-27632 dihydrochloride is soluble in water and phosphate-buffered saline (PBS).

  • For Injection (Intraperitoneal, Subcutaneous, Intravenous):

    • Dissolve Y-27632 dihydrochloride in sterile PBS or saline to the desired stock concentration. A common stock concentration is 10 mg/mL.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.

  • For Oral Administration (in drinking water):

    • Calculate the total daily dose required for the animal cohort.

    • Estimate the daily water consumption per animal.

    • Dissolve the calculated amount of Y-27632 in the total volume of drinking water to be provided.

    • Ensure the solution is freshly prepared and replaced regularly (e.g., every 2-3 days) to maintain stability.

  • For Intrathecal Infusion:

    • Dissolve Y-27632 dihydrochloride in sterile artificial cerebrospinal fluid (aCSF) or PBS to the desired concentration.

    • Load the solution into an osmotic minipump according to the manufacturer's instructions.

Experimental Workflow for a Neuroprotection Study in a Mouse Model of Neurodegeneration

This protocol is a representative example and should be optimized for the specific model and research question.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (e.g., 1 week) C Baseline Behavioral Testing (e.g., Rotarod, Open Field) A->C B Prepare Y-27632 Solution (e.g., in sterile PBS) E Administer Y-27632 or Vehicle (e.g., i.p. injection daily) B->E D Induce Neurodegeneration (e.g., Toxin Administration) C->D D->E F Monitor Animal Health & Weight E->F G Post-Treatment Behavioral Testing E->G H Euthanasia & Tissue Collection (e.g., Brain) G->H I Histological Analysis (e.g., Immunohistochemistry for neuronal markers) H->I J Biochemical Analysis (e.g., Western blot for ROCK activity) H->J

Caption: Workflow for a neuroprotection study using Y-27632.

Detailed Steps:

  • Animal Model: Select an appropriate animal model for the disease under investigation (e.g., SOD1G93A mice for ALS, MPTP-induced mice for Parkinson's disease).

  • Grouping and Randomization: Randomly assign animals to treatment (Y-27632) and control (vehicle) groups. Ensure groups are balanced for age and weight.

  • Baseline Assessment: Perform baseline behavioral tests to assess the initial motor and cognitive function of the animals.

  • Disease Induction: Induce the disease phenotype according to the established protocol for the chosen model.

  • Y-27632 Administration:

    • Route: Choose an appropriate administration route based on the experimental question and the compound's pharmacokinetics. Intraperitoneal injection is common for systemic effects.

    • Dose: Based on the literature, a dose of 30 mg/kg has shown efficacy in some mouse models of neurological disease.[3] Dose-response studies may be necessary to determine the optimal dose for a specific model.

    • Frequency: Daily administration is a common starting point.

    • Vehicle: Use the same vehicle for the control group as for the Y-27632 group (e.g., sterile PBS).

  • Monitoring: Monitor the animals daily for any adverse effects, and record body weight regularly.

  • Endpoint Analysis:

    • Behavioral Tests: Repeat the behavioral tests at specified time points to assess functional outcomes.

    • Histology: After euthanasia, perfuse the animals and collect the tissue of interest (e.g., brain, spinal cord). Perform immunohistochemistry to assess neuronal survival, axonal sprouting, or inflammatory markers.

    • Biochemical Analysis: Homogenize tissue samples to perform Western blotting or ELISA to measure levels of ROCK, phosphorylated downstream targets (e.g., p-MLC), or other relevant proteins.

Important Considerations

  • Dose-Response: The effects of Y-27632 can be dose-dependent, with some studies reporting beneficial effects at higher doses and detrimental or no effect at lower doses.[4] It is crucial to perform dose-response studies to identify the optimal therapeutic window for a specific application.

  • Off-Target Effects: While Y-27632 is a selective ROCK inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.

  • Pharmacokinetics: The pharmacokinetic properties of Y-27632, such as its half-life and bioavailability, may vary depending on the administration route and animal species. These factors should be taken into account when designing the dosing regimen.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

By carefully considering the information and protocols provided in these application notes, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of the ROCK inhibitor Y-27632.

References

Application Notes and Protocols for In Vivo Studies in Mice: Addressing "MY-1076"

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation into "MY-1076" for in vivo mouse studies has revealed that the compound identifier is likely a transcription error or an internal laboratory shorthand for the well-documented industrial antioxidant, Irganox 1076. There is no scientific literature available detailing the dosage and administration of a compound designated "this compound" as a therapeutic agent in preclinical mouse models.

The search results consistently identify "Irganox 1076" (also referred to as IN1076) as a phenolic antioxidant.[1] This compound is primarily utilized as a stabilizing additive in polymers, such as polyethylene, to prevent degradation during processing and long-term use.[2][3] Its function is to protect materials from heat and oxidation, thereby extending their lifespan.[2][4]

Given that Irganox 1076 is an industrial chemical and not a pharmaceutical agent, there are no established protocols for its administration to mice for therapeutic research. The available scientific literature focuses on its properties as a polymer additive, including its polymorphism and methods for its detection in plastics.[3][4]

Therefore, creating detailed application notes and protocols for "this compound dosage and administration in mice" for a research and drug development audience is not feasible based on current scientific knowledge.

For the benefit of researchers who may have encountered this compound name, the following sections provide a brief overview of Irganox 1076 and general principles for in vivo studies in mice, which should be applied to appropriately identified therapeutic compounds.

Overview of Irganox 1076

Parameter Description
Chemical Name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
CAS Number 2082-79-3
Primary Function Phenolic antioxidant for polymers
Common Applications Stabilization of polyolefins, polyurethanes, and other plastics

General Experimental Protocols for In Vivo Mouse Studies

While specific protocols for "this compound" cannot be provided, the following represents a generalized workflow for conducting in vivo studies in mice with a novel therapeutic compound.

Experimental Workflow for a Typical In Vivo Mouse Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Monitoring & Data Collection Phase Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Compound Administration Compound Administration Baseline Measurements->Compound Administration Vehicle Preparation Vehicle Preparation Vehicle Preparation->Compound Administration Clinical Observations Clinical Observations Compound Administration->Clinical Observations Endpoint Measurements Endpoint Measurements Compound Administration->Endpoint Measurements Sample Collection Sample Collection Compound Administration->Sample Collection Dosing Regimen Dosing Regimen Dosing Regimen->Compound Administration Data Analysis Data Analysis Clinical Observations->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Endpoint Measurements->Data Analysis Sample Collection->Data Analysis

Caption: Generalized workflow for an in vivo mouse study.

General Methodologies for Compound Administration in Mice

The appropriate route of administration is critical for ensuring the desired bioavailability and efficacy of a test compound. The selection of the route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.

Route of Administration Description Common Injection Volume (Adult Mouse) Needle Gauge
Intravenous (IV) Direct injection into a vein, typically the lateral tail vein. Provides 100% bioavailability and rapid onset of action.< 0.2 mL27-30 G
Intraperitoneal (IP) Injection into the peritoneal cavity. Allows for rapid absorption into the systemic circulation.< 2-3 mL25-27 G
Subcutaneous (SC) Injection into the loose skin, often in the interscapular region. Provides slower, more sustained absorption.< 2-3 mL (divided into multiple sites if > 1 mL)25-27 G
Oral Gavage (PO) Direct administration into the stomach using a gavage needle. Mimics the oral route of drug intake in humans.< 1 mL20-22 G (ball-tipped)

It is imperative for researchers to verify the identity and intended application of any compound before proceeding with in vivo studies. The use of an industrial chemical like Irganox 1076 in a therapeutic context without extensive toxicological and pharmacological evaluation would be inappropriate and potentially harmful. Researchers are advised to consult with a medicinal chemist or pharmacologist to ensure the correct identification and sourcing of compounds for their studies.

References

Application Notes and Protocols: Monitoring YAP Degradation via Western Blotting Following Treatment with a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the degradation of Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway, using Western blotting. As the compound "MY-1076" referenced in the initial request did not yield specific information regarding YAP degradation in scientific literature, this protocol utilizes Verteporfin, a well-characterized small molecule inhibitor known to induce YAP degradation. These application notes will serve as a comprehensive guide for researchers investigating novel therapeutics targeting the Hippo-YAP signaling axis.

Introduction to YAP and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A central effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP.[1] Phosphorylated YAP is sequestered in the cytoplasm through binding to 14-3-3 proteins and is subsequently targeted for ubiquitination and proteasomal degradation.[1][2] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP in the nucleus. Nuclear YAP then binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

Verteporfin is a small molecule that was initially identified as an inhibitor of the YAP-TEAD interaction. Further studies have shown that Verteporfin can induce the degradation of YAP. It achieves this by up-regulating the expression of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm, thereby making it available for proteasomal degradation.[1][2]

Signaling Pathway of Verteporfin-Induced YAP Degradation

The following diagram illustrates the mechanism by which Verteporfin promotes the degradation of YAP.

Verteporfin Verteporfin p53 p53 Verteporfin->p53 FourteenThreeThreeSigma 14-3-3σ (Upregulation) p53->FourteenThreeThreeSigma Induces expression of YAP_cyto Cytoplasmic YAP FourteenThreeThreeSigma->YAP_cyto YAP_p Phosphorylated YAP (p-YAP) YAP_cyto->YAP_p YAP_TEAD YAP-TEAD Complex (in Nucleus) YAP_cyto->YAP_TEAD Translocates to nucleus (Inhibited by sequestration) Ub Ubiquitin YAP_p->Ub Proteasome Proteasome Ub->Proteasome Degradation YAP Degradation Proteasome->Degradation Leads to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) YAP_TEAD->Gene_Expression

Caption: Mechanism of Verteporfin-induced YAP degradation.

Experimental Protocol: Western Blot for YAP Degradation

This protocol outlines the steps for treating cells with Verteporfin and analyzing YAP protein levels by Western blot.

1. Materials and Reagents

  • Cell Culture: Cancer cell line with detectable YAP expression (e.g., EFE184, NOU-1)

  • Reagents:

    • Verteporfin (dissolved in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer (4x)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies:

      • Anti-YAP antibody

      • Anti-GAPDH or β-actin antibody (loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Tris-buffered saline with Tween 20 (TBST)

2. Cell Treatment

  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of Verteporfin in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only vehicle control.

  • Aspirate the old medium and add the Verteporfin-containing or vehicle control medium to the cells.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

3. Lysate Preparation

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to each plate and scrape the cells.

  • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to new tubes.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing the normalized lysates with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis

  • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software. Normalize the intensity of the YAP band to the corresponding loading control band.

Data Presentation

The following table summarizes representative quantitative data for the dose-dependent degradation of YAP in EFE184 and NOU-1 endometrial cancer cell lines after 24 hours of treatment with Verteporfin, as determined by Western blot analysis.[1]

Cell LineVerteporfin (µM)Relative YAP Protein Level (Normalized to Loading Control)
EFE1840 (Vehicle)1.00
0.1~0.95
0.3~0.80
1.0~0.50
3.0~0.20
10.0<0.10
NOU-10 (Vehicle)1.00
0.1~0.90
0.3~0.75
1.0~0.45
3.0~0.15
10.0<0.05

Note: The values presented are estimations based on the visual data from the cited literature and serve as an illustrative example of expected results.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for analyzing Verteporfin-induced YAP degradation.

A Cell Culture and Treatment (e.g., EFE184 cells with Verteporfin) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry and Normalization) G->H

Caption: Western blot workflow for YAP degradation analysis.

References

Application Notes and Protocols: Regorafenib in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) that is refractory to standard chemotherapies.[1][2][3] It targets a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), as well as intracellular signaling kinases in the Ras/Raf/MEK/ERK pathway such as c-RAF, BRAF, and BRAF V600E.[1][4][5] These application notes provide a summary of Regorafenib's effects on colorectal cancer (CRC) cell lines and detailed protocols for its use in in vitro and in vivo research models.

Mechanism of Action

In colorectal cancer cells, Regorafenib exerts its anti-tumor effects primarily through the induction of apoptosis and inhibition of proliferative signaling. A key mechanism is the induction of PUMA (p53 Upregulated Modulator of Apoptosis)-mediated apoptosis, which occurs independently of the p53 tumor suppressor status of the cells.[5][6] Regorafenib inhibits the Ras/Raf/MEK/ERK pathway, leading to the activation of Glycogen Synthase Kinase 3β (GSK3β).[5] Activated GSK3β subsequently promotes the activation of the NF-κB pathway, which in turn upregulates the expression of PUMA.[5][6] PUMA, a BH3-only protein of the Bcl-2 family, triggers the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation and programmed cell death.[5][7] Additionally, Regorafenib has been shown to inhibit STAT3 phosphorylation, a key regulator of epithelial-mesenchymal transition (EMT).[7][8]

Regorafenib_Mechanism_of_Action cluster_pathway Ras/Raf/MEK/ERK Pathway cluster_apoptosis Mitochondrial Apoptosis Regorafenib Regorafenib ERK ERK Regorafenib->ERK inhibition GSK3b GSK3β ERK->GSK3b inhibition NFkB NF-κB (p65) GSK3b->NFkB activation PUMA PUMA NFkB->PUMA transcription Mitochondria Mitochondria PUMA->Mitochondria initiates Caspases Caspase Activation Mitochondria->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Regorafenib-induced PUMA-mediated apoptosis pathway.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Regorafenib (IC50) in Human Colorectal Cancer Cell Lines
Cell LineIC50 (µM)Key Genetic FeaturesReference
HCT-116~3 - 6KRAS G13D, PIK3CA H1047R[9][10]
SW6200.97KRAS G12V, TP53 R273H[1]
Colo-2053.27BRAF V600E[1]
HT-29~6 - 12BRAF V600E, TP53 R273H[9]
SW4805.5KRAS G12V, TP53 R273H[10]
Caco-25.0TP53 R273H[10]
SW11167.0KRAS G12D[10]
LS-10347.0KRAS G12D[10]

Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, seeding density). The antiproliferative effects of Regorafenib do not appear to correlate with KRAS or BRAF mutation status.[1][11]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture CRC Cell Lines (e.g., HCT-116, SW480) Treatment Treat with Regorafenib (Dose-response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis WesternBlot Western Blot (p-ERK, PUMA, c-PARP) Treatment->WesternBlot Xenograft Establish Xenografts (Subcutaneous/Orthotopic) DrugAdmin Administer Regorafenib (e.g., 10-30 mg/kg, p.o.) Xenograft->DrugAdmin TumorMonitoring Monitor Tumor Growth DrugAdmin->TumorMonitoring IHC Immunohistochemistry (CD31, TUNEL, Ki-67) TumorMonitoring->IHC

Caption: General experimental workflow for evaluating Regorafenib.
Cell Viability Assay (SRB Assay)

This protocol is adapted from methodologies used to determine the IC50 of Regorafenib in CRC cell lines.[10]

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, SW480)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Regorafenib (stock solution in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Plate reader (510 nm)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Regorafenib in complete growth medium. The final concentration of DMSO should be <0.1%.

  • Replace the medium with the Regorafenib-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Nuclear Staining

This protocol is based on methods used to visualize apoptotic morphology following Regorafenib treatment.[12]

Materials:

  • CRC cells cultured on glass coverslips in a 24-well plate

  • Regorafenib

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with Regorafenib (e.g., 40 µM) for 24-48 hours. Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and/or fragmented nuclei.

  • Quantify apoptosis by counting the percentage of apoptotic nuclei in at least five random fields per condition.

Western Blotting for Signaling Pathway Analysis

This protocol outlines a general procedure for analyzing protein expression and phosphorylation changes induced by Regorafenib.[5][8][11]

Materials:

  • Treated and untreated CRC cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PUMA, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and detect the signal using an imaging system.

  • Re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

In Vivo Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of Regorafenib.[5][13][14]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • CRC cell line (e.g., HCT-116)

  • Matrigel (optional)

  • Regorafenib

  • Vehicle solution (e.g., Cremophor/ethanol/water mixture)

  • Oral gavage needles

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 CRC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Regorafenib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31, TUNEL, Ki-67).[14][15]

Troubleshooting

IssuePossible CauseSolution
High IC50 variability Cell passage number, seeding density, assay timingUse consistent cell passage numbers, optimize seeding density for logarithmic growth, and maintain consistent incubation times.
Weak apoptosis signal Insufficient drug concentration or incubation timePerform a time-course and dose-response experiment to find optimal conditions. Confirm with a secondary apoptosis assay.
No p-ERK inhibition Cell line insensitivity, incorrect time pointSome cell lines may be less dependent on the ERK pathway. Check for inhibition at earlier time points (e.g., 1-6 hours).
Toxicity in xenograft models High dose of RegorafenibMonitor animal weight closely. If significant weight loss occurs (>15-20%), consider dose reduction or intermittent dosing schedules.

Conclusion

Regorafenib is a potent multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic activity in a wide range of colorectal cancer cell lines. Its unique mechanism of inducing PUMA-mediated apoptosis provides a strong rationale for its use in research and clinical settings. The protocols provided herein offer a foundation for investigating the cellular and molecular effects of Regorafenib in preclinical models of colorectal cancer.

References

Application Notes and Protocols for MY-1076 in Gastric Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1076 is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-gastric cancer agent. It functions as a dual-mechanism inhibitor, targeting both tubulin polymerization and the Yes-associated protein (YAP), a key oncogenic transcriptional co-activator in the Hippo signaling pathway. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in gastric cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin, which disrupts the formation of the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Secondly, this compound promotes the degradation of the YAP protein, a critical downstream effector of the Hippo pathway which is often dysregulated in gastric cancer and plays a crucial role in cell proliferation and survival. The degradation of YAP further contributes to the apoptotic response.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers, including gastric cancer. In a simplified model, the core kinase cassette of the Hippo pathway (MST1/2 and LATS1/2) phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and subsequent degradation of YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. This compound's ability to induce YAP degradation effectively inhibits this pro-survival signaling.

MY1076_YAP_Pathway cluster_Hippo Hippo Pathway cluster_YAP YAP Regulation cluster_Nucleus Nucleus cluster_CellularEffects Cellular Effects MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP YAP (Nuclear) LATS1/2->YAP phosphorylates YAP_p p-YAP (Cytoplasmic) Degradation Proteasomal Degradation YAP_p->Degradation TEAD TEAD YAP->TEAD binds Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Genes Target Genes (e.g., CTGF, CYR61) TEAD->Genes activates transcription Genes->Proliferation MY1076 This compound MY1076->YAP induces degradation

Caption: this compound induces YAP degradation, inhibiting its nuclear function and promoting apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in human gastric cancer cell lines.

Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineHistologyThis compound IC50 (µM)
MGC-803Poorly differentiated gastric adenocarcinoma0.019[1]
SGC-7901Gastric adenocarcinoma0.017[1]

Data obtained from a 48-hour treatment period.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in gastric cancer research are provided below.

Cell Culture

Protocol for Culturing MGC-803 and SGC-7901 Cells

  • Media Preparation: Culture MGC-803 and SGC-7901 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on gastric cancer cells.

MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed MGC-803 or SGC-7901 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in the Hippo pathway and apoptosis.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-YAP, anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against YAP, phosphorylated YAP, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject MGC-803 or SGC-7901 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally, depending on formulation) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for YAP and proliferation markers like Ki-67).

Conclusion

This compound is a promising preclinical candidate for the treatment of gastric cancer due to its dual inhibitory action on tubulin polymerization and the YAP oncoprotein. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in gastric cancer models. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

References

Application Notes and Protocols for MY-1076 in Mechanotransduction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the process by which cells sense and respond to mechanical stimuli, is a critical regulator of various physiological and pathological processes, including development, tissue homeostasis, and disease progression. A key signaling nexus in mechanotransduction is the Hippo-YAP/TAZ pathway. Mechanical cues, such as extracellular matrix (ECM) stiffness, cell geometry, and fluid shear stress, converge on the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), controlling their nuclear translocation and subsequent regulation of target gene expression.

MY-1076 has been identified as a potent inhibitor of YAP, inducing its degradation and promoting apoptosis.[1] While extensively characterized in the context of cancer cell proliferation, its application in specifically dissecting the role of YAP in mechanotransduction is an emerging area of interest. These application notes provide a comprehensive guide for utilizing this compound to investigate the intricate relationship between mechanical cues and YAP-mediated cellular responses.

Mechanism of Action in Mechanotransduction

Mechanical forces are primarily sensed by cells through transmembrane proteins like integrins and are transmitted intracellularly via the actin cytoskeleton. Increased cytoskeletal tension, often a result of a stiff ECM, leads to the activation of Rho GTPases and their downstream effector, Rho-associated kinase (ROCK). This signaling cascade promotes the nuclear localization and activation of YAP/TAZ, often independent of the canonical Hippo pathway kinases LATS1/2.[2]

This compound, by inhibiting YAP, provides a powerful tool to disrupt this mechanosensitive signaling axis. By observing the cellular and molecular changes following this compound treatment in the presence of defined mechanical stimuli, researchers can elucidate the specific functions of YAP in mediating the cellular response to its physical microenvironment.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that the IC50 values provided are for the inhibition of cell proliferation in cancer cell lines.[1] For mechanotransduction studies, the optimal concentration of this compound should be empirically determined for the specific cell type and experimental setup, as the goal is to inhibit YAP's mechanosensitive activity without inducing significant cytotoxicity.

ParameterCell LineValue (µM)Reference
IC50 (Proliferation) MGC-803 (Gastric Cancer)0.019[1]
SGC-7901 (Gastric Cancer)0.017[1]
HCT-116 (Colon Cancer)0.020[1]
KYSE450 (Esophageal Squamous Cell Carcinoma)0.044[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study mechanotransduction using this compound.

Protocol 1: Investigating the Effect of this compound on YAP/TAZ Nuclear Localization in Response to Substrate Stiffness

This protocol details how to assess the impact of this compound on the stiffness-dependent nuclear translocation of YAP/TAZ.

Materials:

  • Cells of interest (e.g., mesenchymal stem cells, fibroblasts, endothelial cells)

  • Cell culture medium and supplements

  • Polyacrylamide (PA) hydrogels of varying stiffness (e.g., soft ~1 kPa, stiff ~40 kPa) coated with an appropriate ECM protein (e.g., fibronectin, collagen I)[3]

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against YAP/TAZ

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on PA hydrogels of different stiffnesses at a density that allows for individual cell analysis. Allow cells to adhere and spread for 24 hours.

  • This compound Treatment: Prepare working concentrations of this compound in cell culture medium. A starting concentration range of 0.1 - 10 µM is recommended for initial dose-response experiments. Add the this compound containing medium or a vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 6-24 hours).

  • Immunofluorescence Staining: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with blocking buffer for 1 hour at room temperature. g. Incubate with the primary antibody against YAP/TAZ diluted in blocking buffer overnight at 4°C. h. Wash three times with PBS. i. Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light. j. Wash three times with PBS.

  • Imaging and Analysis: a. Image the cells using a fluorescence microscope. b. Quantify the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity in a sufficient number of cells for each condition.

Protocol 2: Analyzing the Effect of this compound on Mechanosensitive Gene Expression

This protocol outlines how to measure changes in the expression of YAP/TAZ target genes in response to mechanical stimuli and this compound treatment.

Materials:

  • Cells cultured on substrates of varying stiffness as described in Protocol 1.

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for YAP/TAZ target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH).[4][5]

Procedure:

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • RNA Extraction: Lyse the cells directly on the hydrogels and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. b. Perform qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Mechanotransduction_YAP_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Stiffness ECM Stiffness Integrin Integrins Stiffness->Integrin activates FAK FAK Integrin->FAK activates RhoA RhoA FAK->RhoA activates Actin Actin Cytoskeleton YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Actin->YAP_TAZ_cyto promotes nuclear translocation ROCK ROCK RhoA->ROCK activates ROCK->Actin promotes tension YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc YAP_TAZ_nuc->YAP_TAZ_cyto TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, ANKRD1) TEAD->Gene_Expression promotes MY1076 This compound MY1076->YAP_TAZ_cyto promotes degradation

Caption: this compound inhibits the mechanotransduction pathway by promoting the degradation of YAP.

Experimental_Workflow_Stiffness cluster_Readouts Downstream Analysis A Prepare PA Hydrogels (Soft vs. Stiff) B Seed Cells A->B C Incubate 24h B->C D Treat with this compound or Vehicle (DMSO) C->D E Incubate 6-24h D->E F Immunofluorescence (YAP/TAZ Localization) E->F G qPCR (Mechanosensitive Gene Expression) E->G

References

Application Notes and Protocols for Apoptosis Assays with MY-1076 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1076 is a novel small molecule compound currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. These application notes provide detailed protocols for quantifying and characterizing the apoptotic effects of this compound using standard cell-based assays. The following sections include methodologies for the Annexin V/Propidium Iodide (PI) assay, Caspase-3/7 activity assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to changes in the inner mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. The key executioner caspases, caspase-3 and caspase-7, cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_treatment This compound Treatment cluster_cell Cellular Response MY1076 This compound Mitochondria Mitochondrial Stress MY1076->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activates Substrates Cellular Substrate Cleavage Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.

Table 1: Annexin V/PI Staining Results after this compound Treatment

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control-

Table 2: Caspase-3/7 Activity after this compound Treatment

Treatment GroupConcentration (µM)Luminescence (RLU)Fold Increase vs. Vehicle
Vehicle Control01.0
This compound1
This compound5
This compound10
Positive Control-

Table 3: TUNEL Assay Results after this compound Treatment

Treatment GroupConcentration (µM)TUNEL-Positive Cells (%)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control-

Experimental Protocols

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1]

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • This compound

  • Flow cytometer

Protocol:

  • Seed cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and incubate overnight.

  • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis induction.

  • Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle cell dissociation method.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[2]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[2]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the samples by flow cytometry within one hour.[4]

cluster_workflow Annexin V/PI Assay Workflow A Seed and Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[5] When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[5]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Cells of interest

  • This compound

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with different concentrations of this compound and a vehicle control.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

cluster_workflow Caspase-3/7 Activity Assay Workflow A Seed and Treat Cells with this compound B Equilibrate Plate to RT A->B C Add Caspase-Glo® 3/7 Reagent B->C D Mix and Incubate (1-2 hr, RT, dark) C->D E Measure Luminescence D->E

Caption: Workflow for the Caspase-3/7 activity assay.

TUNEL Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[6][7] These labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[6]

Materials:

  • In Situ Cell Death Detection Kit (e.g., from Roche or Thermo Fisher Scientific)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • PBS

  • Cells of interest grown on coverslips or in chamber slides

  • This compound

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or in chamber slides and treat with this compound as described previously.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol.

  • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[8]

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

cluster_workflow TUNEL Assay Workflow A Seed and Treat Cells with this compound B Fix and Permeabilize Cells A->B C Add TUNEL Reaction Mixture B->C D Incubate (60 min, 37°C, dark) C->D E Wash and Mount D->E F Visualize by Fluorescence Microscopy E->F

References

Application Notes and Protocols for Cell Proliferation Assay Using MY-1076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1076 is a novel, selective small molecule inhibitor targeting a key kinase involved in cell cycle progression and transcriptional regulation. Dysregulation of this kinase is implicated in various malignancies, making it a promising target for anti-cancer drug development. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a common viability assay. The presented data and methodologies are intended to guide researchers in evaluating the efficacy of this compound and similar compounds.

Mechanism of Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a crucial role in both cell cycle control, through the activation of other CDKs, and in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1] By inhibiting CDK7, this compound leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcriptional amplification, particularly those driven by super-enhancers and oncogenes like MYC.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

MY1076_Pathway cluster_0 Cell Nucleus cluster_1 Cell Cycle Progression RNA_Pol_II RNA Polymerase II Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Transcription MYC_Protein MYC Protein Transcription->MYC_Protein Translation CDK7_CyclinH CDK7/Cyclin H CDK7_CyclinH->RNA_Pol_II Phosphorylation Proliferation Cell Proliferation CDK7_CyclinH->Proliferation CDK Activation MYC_Protein->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest This compound This compound This compound->CDK7_CyclinH Inhibition This compound->Cell_Cycle_Arrest

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of a cancer cell line. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at 570 nm.

Materials:

  • Cancer cell line of interest (e.g., MiaPaca-2 pancreatic cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (72 hours, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (100 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: MTT Assay Workflow.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines. The IC50 values were determined after 72 hours of treatment.

Cell LineCancer TypeThis compound IC50 (µM)
MiaPaca-2Pancreatic0.58
HCT116Colon0.75
A549Lung1.2
MCF-7Breast0.9

Table 1: Anti-proliferative activity of this compound in various cancer cell lines.

Conclusion

The provided protocol offers a reliable method for assessing the anti-proliferative effects of the novel kinase inhibitor this compound. The data indicates that this compound exhibits potent inhibitory activity against a range of cancer cell lines, with particular efficacy in pancreatic cancer models. These findings support further investigation into the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Antioxidant 1076 (MY-1076)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Antioxidant 1076 (also known as Irganox 1076). This resource is intended for researchers, scientists, and drug development professionals who may encounter this compound, often as a leachable from polymer-based labware or as a stabilizer in formulations.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1076?

A1: Antioxidant 1076 is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic materials, such as plastics and elastomers, from thermo-oxidative degradation.[2][3][4] It is characterized by its low volatility and high resistance to extraction.[2][5] Due to its widespread use in manufacturing, it is a potential leachable from plastic labware, which can interfere with sensitive biological assays.[6][7]

Q2: I am seeing unexpected results or inhibition in my cell-based assay. Could Antioxidant 1076 be the cause?

A2: It is possible. Leachables from plastic labware, including antioxidants like 1076, have been reported to interfere with biological experiments.[7] These compounds can potentially inhibit enzymes or other proteins.[7] If you are using disposable plastic tubes, pipette tips, or plates, and observing unexplained results, contamination with a leachable substance is a possibility worth investigating.

Q3: Why is a white precipitate forming in my aqueous buffer?

A3: Antioxidant 1076 is practically insoluble in water (<0.01 g/100 g solution).[2][8] If it has been inadvertently introduced into an aqueous buffer system, it will likely not dissolve and will form a precipitate. This can occur if a stock solution in an organic solvent is diluted into a buffer beyond its solubility limit.

Q4: How stable is Antioxidant 1076 in typical laboratory conditions?

A4: Antioxidant 1076 is stable to light and has excellent color retention.[2][3] It is designed for thermal stability, particularly within a polymer matrix.[9][10] However, at elevated temperatures in air (e.g., 180°C to 250°C), it can degrade to form various products, including cinnamate, dimeric oxidation products, and dealkylation products.[11] One of its major degradation products is referred to as 1310.[12][13] For most standard laboratory applications at or near room temperature, significant degradation is not expected.

Data Presentation

Solubility Data

The solubility of Antioxidant 1076 in various common solvents at 20°C is summarized below. It is highly soluble in many organic solvents but has extremely low solubility in water.

SolventSolubility ( g/100 g solution)
Water< 0.01[2][8]
Methanol0.6[2][8]
Ethanol1.5[2][8]
Acetone19[2][8]
n-Hexane32[2][8]
Ethyl Acetate38[2][8]
Cyclohexane40[2][8]
Toluene50[2][8]
Benzene57[2][8]
Chloroform57[2][8]
Stability and Degradation
ConditionObservationKey Degradation Products
Light Stable with excellent color retention.[2][3]Not applicable under normal conditions.
Thermo-oxidative Protects polymers against degradation.[4][5]-
High Temperature (180°C) Thermal degradation occurs.Cinnamate and dimeric oxidation products.[11]
High Temperature (250°C) Thermal degradation occurs.Dealkylation products.[11]
General Degradation A major degradation product is known as 1310.[12][13]1310[12][13]

Troubleshooting Guides

Issue 1: Precipitate Formation in Solution
  • Symptom: A fine white powder or cloudy precipitate appears after adding a stock solution of Antioxidant 1076 to an aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of the organic solvent from the stock solution and/or the final concentration of Antioxidant 1076 exceeds its solubility limit in the final aqueous mixture.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm that the final concentration of Antioxidant 1076 is well below its solubility limit in your buffer system. Given its near-insolubility in water, achieving a stable aqueous solution is highly challenging.

    • Decrease Final Concentration: Lower the target concentration of Antioxidant 1076 in the final solution.

    • Use a Co-solvent: If experimentally permissible, consider using a higher percentage of a miscible organic co-solvent (e.g., ethanol, DMSO) in your final aqueous solution. Note that this may affect your experimental system.

    • Alternative Formulation: Investigate alternative delivery methods such as formulating with surfactants or other solubilizing agents, if compatible with your experiment.

Issue 2: Suspected Assay Interference from Labware
  • Symptom: Inconsistent or unexpected results (e.g., enzyme inhibition, cytotoxicity) that cannot be attributed to the intended experimental variables.

  • Possible Cause: Leaching of polymer additives, such as Antioxidant 1076, from plastic consumables (e.g., microcentrifuge tubes, pipette tips, deep-well plates).[6][7]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to investigate and mitigate potential interference from labware.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation A Unexpected Experimental Results (e.g., Inhibition, Artifacts) B Hypothesis: Contamination from Plastic Labware A->B C Run 'Solvent Blank' Control (See Protocol 3) B->C D Assay activity observed in blank control? C->D E Leaching is likely. Proceed to mitigation. D->E Yes F Leaching is unlikely. Investigate other variables. D->F No G Switch to Glassware or High-Quality Polypropylene Labware E->G H Pre-rinse plasticware with solvent (if compatible) E->H I Contact Manufacturer for Leachable/Extractable Data E->I

Troubleshooting workflow for suspected labware contamination.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution

This protocol describes how to prepare a stock solution of Antioxidant 1076 in an appropriate organic solvent.

  • Materials:

    • Antioxidant 1076 powder (CAS 2082-79-3)

    • Toluene or Chloroform (or other suitable solvent from the table above)

    • Analytical balance

    • Glass volumetric flask (e.g., 10 mL)

    • Glass pipette or syringe

    • Vortex mixer

  • Procedure:

    • Accurately weigh 100 mg of Antioxidant 1076 powder and transfer it to a 10 mL glass volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent (e.g., Toluene) to the flask.

    • Cap the flask and vortex thoroughly until all the powder is completely dissolved. Gentle warming in a water bath may assist dissolution but should be done with caution in a fume hood.

    • Once dissolved, allow the solution to return to room temperature.

    • Carefully add the solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • Store the stock solution in a tightly sealed glass vial, protected from light, at 4°C.

Protocol 2: General Method for Solubility Testing in a New Buffer

This protocol provides a framework for determining the approximate solubility of Antioxidant 1076 in a specific aqueous buffer or experimental medium.

  • Materials:

    • Antioxidant 1076 stock solution (from Protocol 1)

    • Experimental buffer/medium

    • Glass vials or tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Set up a series of glass vials, each containing 1 mL of your experimental buffer.

    • Create a serial dilution of your Antioxidant 1076 stock solution into the buffer. For example:

      • Vial 1: Add 1 µL of stock (Final concentration: 10 µg/mL)

      • Vial 2: Add 2 µL of stock (Final concentration: 20 µg/mL)

      • ...and so on, creating a range of concentrations.

    • Vortex each vial vigorously for 30 seconds.

    • Allow the vials to stand at room temperature for at least 1 hour.

    • Visually inspect each vial against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear provides an estimate of the solubility limit.

    • For a more quantitative assessment, the samples can be centrifuged, and the supernatant analyzed by a suitable method like HPLC-UV.

Protocol 3: Investigating Leaching from Plastic Labware

This protocol outlines a control experiment to determine if a substance with biological activity is leaching from your plasticware.

  • Materials:

    • The plastic labware (e.g., microcentrifuge tubes, pipette tips)

    • Your assay buffer or a solvent compatible with your assay (e.g., ethanol, DMSO, water)

    • Your biological assay system (e.g., enzyme and substrate, cell culture)

  • Procedure:

    • Prepare a "Leachate" Sample:

      • Place a representative amount of the plasticware into a glass container (e.g., add 10 microcentrifuge tubes to a glass beaker).

      • Add a volume of your assay buffer or solvent sufficient to cover the plasticware.

      • Incubate this "leachate" sample under conditions that mimic your experimental procedure (e.g., same temperature and duration).

    • Run a Control Assay:

      • Prepare your biological assay as you normally would, but instead of adding your compound of interest, add an equivalent volume of the "leachate" sample prepared in step 1.

    • Analyze the Results:

      • Compare the activity in the "leachate" control to a true negative control (where only fresh buffer/solvent was added).

      • If the "leachate" sample shows activity (e.g., inhibition or activation), it indicates that one or more substances are leaching from the plasticware and interfering with your assay.

Logical relationships of potential MY-1076 issues.

References

Technical Support Center: Optimizing MY-1076 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MY-1076. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel N-benzylaryl cinnamide derivative that has demonstrated potent anti-cancer activities.[1][2] Its primary mechanism of action is twofold: it acts as a tubulin polymerization inhibitor and also promotes the degradation of Yes-associated protein (YAP).[1][2] By targeting both the microtubule network and the YAP signaling pathway, this compound can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

This compound has shown significant inhibitory effects on a variety of human cancer cell lines. Notably, it has demonstrated high potency in gastric cancer (MGC-803, SGC-7901), colorectal cancer (HCT-116), and esophageal cancer (KYSE450) cell lines.[1] It has also been reported to have significant inhibitory proliferation activity against 13 other types of tumor cells.[1]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

Based on published IC50 values, a good starting point for dose-response experiments would be to use a concentration range that brackets the known IC50 values for your cell line of interest. For most cancer cell lines, a range from 0.01 µM to 1 µM is a reasonable starting point. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, you can prepare a 10 mM stock solution in DMSO. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: I am observing unexpected or inconsistent results in my cell viability assay. What could be the cause?

Inconsistent results in cell viability assays can arise from several factors:

  • Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for your chosen assay duration. Over-confluent or sparsely seeded cells can respond differently to treatment.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your treatment wells for any signs of precipitation.

  • Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in your incubator.

  • Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., reducing MTT reagent). It is advisable to include a "compound only" control (no cells) to check for direct assay interference.

Q6: How can I confirm that this compound is inducing YAP degradation in my cells?

The most direct way to confirm YAP degradation is by Western blotting. You can treat your cells with varying concentrations of this compound for a specific time period and then lyse the cells to analyze the protein levels of YAP. A decrease in the YAP protein band intensity with increasing concentrations of this compound would indicate YAP degradation.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.019
SGC-7901Gastric Cancer0.017
HCT-116Colorectal Cancer0.020
KYSE450Esophageal Cancer0.044

Data sourced from Fu, X. J., et al. (2023). European Journal of Medicinal Chemistry.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A common approach is to perform 2-fold or 3-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[3]

Protocol 2: Western Blot Analysis of YAP Protein Levels

This protocol describes a general procedure for assessing changes in YAP protein expression following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against YAP

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the YAP signal to the loading control to determine the relative change in YAP protein levels.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Viable cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Mandatory Visualizations

MY1076_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo Hippo Pathway Core Kinase Cassette cluster_yap YAP/TAZ Regulation cluster_nucleus Nuclear Events cluster_cellular_effects Cellular Effects Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_nucleus YAP/TAZ YAP_TAZ->YAP_TAZ_nucleus translocates YAP_TAZ_degradation YAP/TAZ Degradation p_YAP_TAZ->YAP_TAZ_degradation TEAD TEAD YAP_TAZ_nucleus->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Suppression of Apoptosis Target_Genes->Apoptosis MY1076 This compound MY1076->YAP_TAZ promotes degradation Tubulin Tubulin MY1076->Tubulin inhibits polymerization

Caption: this compound dual mechanism of action on the Hippo/YAP pathway and tubulin.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line culture Culture Cells to Optimal Confluency start->culture dose_response Dose-Response Treatment with this compound culture->dose_response incubation Incubate for Defined Period (e.g., 48h) dose_response->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot for YAP & Apoptosis Markers incubation->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant end End: Characterize this compound Effects ic50->end apoptosis_quant->end protein_quant->end

Caption: General experimental workflow for characterizing the effects of this compound.

troubleshooting_logic start Inconsistent/Unexpected Cell Viability Results check_precipitation Visually inspect wells for compound precipitation start->check_precipitation check_edge_effects Are results different in edge vs. center wells? start->check_edge_effects check_assay_interference Run 'compound only' (no cells) control start->check_assay_interference check_cell_health Check cell morphology, confluency, and passage number start->check_cell_health solution_precipitation Lower this compound concentration or use a different solvent check_precipitation->solution_precipitation Precipitate Observed solution_edge_effects Improve plate sealing, use outer wells as buffer check_edge_effects->solution_edge_effects Yes solution_interference Use an alternative viability assay method check_assay_interference->solution_interference Signal in 'compound only' wells solution_cell_health Optimize seeding density, use lower passage cells check_cell_health->solution_cell_health Issues Identified

Caption: Troubleshooting logic for cell viability assay issues with this compound.

References

Technical Support Center: MY-1076 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MY-1076 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common problems encountered when working with the YAP inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Yes-associated protein (YAP). Its primary mechanism of action is to induce the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway, which ultimately leads to cell apoptosis.[1][2][3]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are summarized in the table below.[1][2][3]

Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.019
SGC-7901Gastric Cancer0.017
HCT-116Colorectal Cancer0.020
KYSE450Esophageal Squamous Cell Carcinoma0.044

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles.[1]

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no publicly available, comprehensive off-target kinase profile specifically for this compound. As with any kinase inhibitor, off-target effects are a potential concern and should be considered when interpreting experimental results. It is recommended to include appropriate controls to assess the specificity of the observed effects.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during experiments with this compound.

Solubility Issues

Problem: this compound precipitates out of solution when added to cell culture media.

Possible Causes & Solutions:

  • Final DMSO Concentration is too High: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to prevent solvent toxicity and precipitation.

  • Improper Dissolution: When preparing working solutions, add the this compound stock solution to the media dropwise while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

  • Media Components: Certain components in serum or media supplements may interact with this compound. If problems persist, consider testing the solubility in a serum-free medium first.

Western Blotting for YAP Degradation

Problem: No significant decrease in YAP protein levels is observed after this compound treatment.

Possible Causes & Solutions:

  • Suboptimal Treatment Conditions:

    • Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range around the known IC50 values (e.g., 0.01 µM to 1 µM).

    • Incubation Time: The kinetics of YAP degradation can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound-induced YAP degradation. Consider using a positive control cell line known to be sensitive to this compound, such as MGC-803 or SGC-7901.[1][2][3]

  • Issues with Protein Extraction or Western Blot Protocol:

    • Ensure complete cell lysis to release nuclear proteins like YAP.

    • Verify the quality of your YAP antibody and optimize antibody concentrations and incubation times.

    • Use appropriate loading controls to ensure equal protein loading.

Experimental Workflow for Western Blot Analysis of YAP

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_wb Western Blot A Seed Cells B Treat with this compound (Dose-response & Time-course) A->B C Wash with PBS B->C D Lyse Cells C->D E Quantify Protein D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane G->H I Primary Antibody (YAP) H->I J Secondary Antibody I->J K Detection J->K

Figure 1. A streamlined workflow for analyzing YAP protein levels via Western blot after this compound treatment.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: No significant increase in apoptosis is detected after this compound treatment.

Possible Causes & Solutions:

  • Inappropriate Assay Timing: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Conduct a time-course experiment to identify the optimal window for analysis.

  • Insufficient Drug Concentration: Similar to Western blotting, the effective concentration for inducing apoptosis can be cell line-dependent. Perform a dose-response experiment.

  • Cell Cycle Arrest vs. Apoptosis: At certain concentrations, this compound might primarily induce cell cycle arrest rather than apoptosis. Consider performing a cell cycle analysis in parallel.

  • Assay-Specific Issues:

    • Annexin V/PI Staining: Ensure proper compensation between fluorochromes if using flow cytometry. Handle cells gently during staining to avoid mechanical damage that can lead to false positives.

    • Caspase Assays: Caspase activation can be transient. Harvest cells at different time points to capture the peak of activity.

Logical Flow for Troubleshooting Apoptosis Assays

Apoptosis_Troubleshooting Start No Apoptosis Detected Q1 Is the positive control working? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, troubleshoot assay reagents/protocol Q1->A1_No Q2 Have you performed a time-course experiment? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No, perform time-course Q2->A2_No Q3 Have you performed a dose-response experiment? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No, perform dose-response Q3->A3_No Consider Consider cell line resistance or alternative cell death mechanisms A3_Yes->Consider

Figure 2. A decision tree to guide troubleshooting of apoptosis assays with this compound.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Problem: Inconsistent or unexpected results in cell viability assays.

Possible Causes & Solutions:

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. To test for this, run a control with this compound in cell-free media.

  • Changes in Cell Metabolism: this compound might alter cellular metabolism, which can affect assays that rely on metabolic activity (like MTT). Consider using an assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or cell membrane integrity.

  • Seeding Density: Ensure that cells are seeded at an appropriate density so that they are in the exponential growth phase during the experiment. Overly confluent or sparse cultures can lead to variability.

  • Incubation Time: The effect of this compound on cell viability is time-dependent. Optimize the incubation time for your specific cell line and experimental goals.

Experimental Protocols

General Protocol for Western Blotting to Detect YAP
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1 µM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against YAP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

General Protocol for Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 12-well plate and treat with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathway of this compound Action

YAP_Pathway cluster_n Inside Nucleus MY1076 This compound YAP YAP MY1076->YAP Induces Proteasome Proteasomal Degradation YAP->Proteasome Degradation TEAD TEAD YAP->TEAD Inhibited by this compound Apoptosis Apoptosis Proteasome->Apoptosis Leads to Nucleus Nucleus Transcription Gene Transcription (Proliferation & Survival) TEAD->Transcription Promotes

Figure 3. The proposed signaling pathway of this compound, leading to YAP degradation and subsequent apoptosis.

References

Technical Support Center: Investigating Off-Target Effects of MY-1076

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MY-1076. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects during their experiments with this YAP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Yes-associated protein (YAP). This compound is designed to induce the degradation of YAP, leading to apoptosis in cancer cells that are dependent on YAP activity for their proliferation and survival.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended target.[2] These interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity. It is crucial to identify and characterize off-target effects to ensure that the observed biological response is due to the inhibition of the intended target.

Q3: How can I experimentally determine the off-target profile of this compound?

A3: A comprehensive approach to defining the off-target profile of this compound involves a combination of in vitro and cell-based methods. A common starting point is a broad kinase selectivity screen, such as a KINOMEscan, to identify any potential interactions with kinases. Additionally, unbiased proteomic approaches, like mass spectrometry-based analysis of cells treated with this compound, can reveal changes in the cellular proteome that are not directly related to YAP inhibition.

Q4: What are some common troubleshooting issues when using this compound in cell-based assays?

A4: Common issues include observing a different phenotype than expected from YAP inhibition, significant cell toxicity at concentrations close to the IC50 for YAP, and variability in results between different cell lines. Our troubleshooting guide below provides detailed steps to address these issues.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Observation Potential Cause Recommended Action
Unexpected Cellular Phenotype 1. Off-target effect: this compound may be interacting with another protein or pathway. 2. Cell-specific context: The role of YAP may differ in your specific cell model.1. Perform a dose-response curve to see if the unexpected phenotype occurs at a different concentration than YAP inhibition. 2. Use a structurally different YAP inhibitor to see if the phenotype is replicated. 3. Conduct a rescue experiment by overexpressing a form of YAP that is resistant to this compound.
High Cellular Toxicity 1. On-target toxicity: Inhibition of YAP may be inherently toxic to the cell line. 2. Off-target toxicity: this compound may be hitting a protein essential for cell survival.1. Carefully titrate the concentration of this compound to find the lowest effective dose for YAP inhibition. 2. Screen this compound against a panel of known toxicity targets. 3. Test the inhibitor in a cell line that does not express YAP or where YAP is known to be non-essential.
Inconsistent Results Between Experiments 1. Reagent variability: Degradation of this compound stock solution. 2. Cell culture conditions: Variations in cell density, passage number, or media composition.1. Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. 2. Standardize cell seeding density and passage number for all experiments. 3. Ensure consistent incubation times and conditions.

Data Presentation

Hypothetical Kinase Selectivity Profile for this compound

This table presents a hypothetical kinase selectivity profile for this compound as might be determined by a KINOMEscan assay. This data is for illustrative purposes to guide researchers in interpreting their own experimental results.

Kinase Target Binding Affinity (Kd, nM) Selectivity (Fold vs. YAP target) Notes
YAP (On-Target) 151Primary Target
Kinase A 1,500100Potential weak off-target
Kinase B 5,000333Likely not a significant off-target
Kinase C >10,000>667No significant binding detected

This is hypothetical data and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (KINOMEscan)

This protocol outlines a generalized procedure for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase-tagged phage, the test compound (this compound at a final concentration of 1 µM), and an immobilized ligand that competes with the compound for kinase binding.

  • Incubation: Incubate the plate to allow for binding competition to reach equilibrium.

  • Quantification: Determine the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag on the phage.

  • Data Analysis: Results are reported as "Percent of Control," where a lower percentage indicates stronger inhibition of the kinase by this compound.

Protocol 2: Proteomic Analysis of this compound Treated Cells

This protocol describes a general workflow for identifying global protein changes in response to this compound treatment.

  • Cell Culture and Treatment: Culture a relevant cancer cell line to 70-80% confluency. Treat the cells with this compound at its IC50 concentration for YAP inhibition and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.

Visualizations

G cluster_0 Hippo Pathway 'ON' cluster_1 Hippo Pathway 'OFF' MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP YAP->pYAP Degradation Degradation pYAP->Degradation YAP_off YAP Nucleus Nucleus YAP_off->Nucleus TEAD TEAD Nucleus->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression MY1076 This compound MY1076->YAP_off induces degradation

Caption: The Hippo Signaling Pathway and the action of this compound.

G cluster_workflow Off-Target Investigation Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Kinome_Scan Kinome-wide Selectivity Screen Dose_Response->Kinome_Scan Proteomics Cellular Proteomic Analysis Dose_Response->Proteomics Validate_Hits Validate Potential Off-Targets Kinome_Scan->Validate_Hits Proteomics->Validate_Hits Rescue_Experiment Rescue Experiment with Resistant Target Mutant Validate_Hits->Rescue_Experiment Conclusion Conclusion: On-Target vs. Off-Target Effect Determined Rescue_Experiment->Conclusion

Caption: Experimental workflow for investigating off-target effects.

G cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect MY1076 This compound YAP YAP Inhibition MY1076->YAP Kinase_X Kinase X Inhibition MY1076->Kinase_X Apoptosis Apoptosis YAP->Apoptosis Unexpected_Phenotype Unexpected Phenotype Kinase_X->Unexpected_Phenotype

Caption: Logical relationship between on-target and potential off-target effects.

References

How to improve MY-1076 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is MY-1076 and what is its mechanism of action?

This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Serine/Threonine Kinase "Kinase-X". Kinase-X is a key component of the hypothetical "Growth Factor Signaling Pathway" that is frequently dysregulated in various cancer types. By inhibiting Kinase-X, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended solvent for this compound?

This compound is a crystalline solid that is insoluble in water.[1][2][3] For in vitro experiments, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO).

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1-2 weeks) and at -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved.

Q4: What is the recommended working concentration range for this compound?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. Based on preliminary data, a starting concentration range of 0.1 nM to 10 µM is suggested.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no efficacy observed Compound Precipitation: this compound has low aqueous solubility and may precipitate in the culture medium.- Visually inspect the culture medium for any signs of precipitation after adding the compound. - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Dosage: The concentration range used may be too low for the specific cell line.- Perform a dose-response curve starting from a wider concentration range (e.g., 1 nM to 100 µM). - Consult literature for typical IC50 values of similar inhibitors in your cell line of interest.
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound.- Verify the expression and activity of Kinase-X in your cell line. - Consider using a different cell line that is known to be sensitive to inhibitors of the Growth Factor Signaling Pathway.
Compound Degradation: this compound may be unstable under certain experimental conditions.- Minimize the exposure of the compound to light. - Prepare fresh dilutions immediately before use.
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating each well.
Pipetting Errors: Inaccurate pipetting of the compound can introduce significant variability.- Use calibrated pipettes. - Change pipette tips between dilutions.
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth and compound concentration.- Avoid using the outer wells of the plate for experiments. - Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected Cell Toxicity High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.- Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%). - Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experimental setup.
Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes.- Perform a dose-response experiment to identify a concentration range that is both effective and specific. - Use a lower, more specific concentration of the compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be constant across all wells.

    • Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway, if available).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). The incubation time should be sufficient for the compound to exert its effect.[4][5]

  • Cell Viability Measurement:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Kinase-X Pathway Inhibition
  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound at different concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specific time (e.g., 2, 6, or 24 hours).

    • Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Kinase-X, total Kinase-X, and a downstream target, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Quantify the band intensities using densitometry software.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Cancer50
HT29Colon Cancer150
A549Lung Cancer75
MCF-7Breast Cancer200

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds Kinase-X Kinase-X GF Receptor->Kinase-X Activates Downstream Effector Downstream Effector Kinase-X->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates This compound This compound This compound->Kinase-X Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: Hypothetical signaling pathway of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound serial dilutions B->C D Treat cells with compound C->D E Incubate for 48-72h D->E F Add cell viability reagent E->F G Measure signal (absorbance/luminescence) F->G H Calculate IC50 G->H

Caption: Experimental workflow for IC50 determination.

References

Technical Support Center: Troubleshooting MY-1076 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MY-1076. This guide is designed to help you troubleshoot common issues you may encounter during your western blot experiments using our products.

Troubleshooting Guides

This section provides solutions to specific problems you might be facing with your western blot results.

Issue 1: No Signal or Weak Signal

Question: I am not seeing any bands or only very faint bands on my western blot. What could be the cause?

Answer: A lack of signal can be due to several factors related to the antibodies, the protein sample, or the technical process of the western blot.[1][2][3]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Primary Antibody (this compound) Issues - Incorrect Dilution: Optimize the antibody concentration by performing a titration. - Inactivity: Ensure the antibody was stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[4][5] You can test its activity with a dot blot.[4] - Incompatibility: Confirm that the this compound antibody is recommended for the species of your sample.[2]
Secondary Antibody Issues - Incompatibility: Use a secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).[2] - Inactivity: Ensure proper storage and consider using a fresh vial. Sodium azide in wash buffers can inhibit HRP-conjugated secondaries.[5]
Low Target Protein Abundance - Insufficient Protein Load: Increase the amount of protein loaded per lane (20-50 µg is a general guideline).[2][6] - Sample Degradation: Use fresh samples and always add protease inhibitors to your lysis buffer.[3][7]
Inefficient Protein Transfer - Suboptimal Transfer Conditions: For high molecular weight proteins, consider adding a small amount of SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size and consider adding methanol to the transfer buffer.[4] - Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm a successful transfer.[7]
Blocking Issues - Over-blocking: Excessive blocking can mask the epitope. Reduce the blocking incubation time or try a different blocking agent (e.g., BSA instead of milk).[4]
Issue 2: High Background

Question: My blot has a high background, making it difficult to see my specific bands. How can I fix this?

Answer: High background is often a result of non-specific antibody binding or issues with the washing or blocking steps.[1][8][9]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Antibody Concentration Too High - Primary Antibody (this compound): Decrease the concentration of the primary antibody.[2] - Secondary Antibody: Reduce the concentration of the secondary antibody.
Insufficient Blocking - Time/Temperature: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[4] - Blocking Agent: Optimize the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). You may also need to try a different blocking agent.
Inadequate Washing - Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations.[1] - Detergent: Add a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer to reduce non-specific binding.[2][4]
Membrane Handling - Drying Out: Do not allow the membrane to dry out at any stage of the process.[10][11] - Contamination: Handle the membrane with clean forceps and wear gloves to avoid contamination.[10]
Overexposure - Detection: Reduce the exposure time during imaging.[1]
Issue 3: Non-Specific Bands

Question: I see multiple bands on my blot in addition to the band at the expected molecular weight. What should I do?

Answer: The presence of extra bands can be due to several factors, including antibody specificity, protein degradation, or post-translational modifications.[1][9]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Antibody Concentration Too High - Primary Antibody (this compound): A high concentration can lead to off-target binding. Reduce the antibody concentration.[2]
Non-Specific Antibody Binding - Antibody Specificity: Use an affinity-purified antibody if available.[2] Run a negative control (e.g., a lysate from cells known not to express the target protein).[10]
Protein Degradation - Sample Handling: Prepare fresh samples and use protease inhibitors to prevent protein breakdown, which can result in lower molecular weight bands.[1][10]
Post-Translational Modifications or Splice Variants - Literature Review: Your protein of interest may exist in multiple forms (e.g., splice variants, different phosphorylation states) that migrate differently. Check the literature for your specific target.[2][10]
Sample Overloading - Protein Amount: Loading too much protein can lead to artifacts. Reduce the total protein amount per lane.[7][9]

Experimental Protocols

Standard Western Blot Protocol

This protocol provides a general workflow for a standard chemiluminescent western blot.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA).

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[6]

  • SDS-PAGE:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom of the gel.[11] The gel percentage should be chosen based on the molecular weight of the target protein.[6]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. If using PVDF, pre-soak the membrane in methanol.[2]

    • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system.[6]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[4][11]

  • Antibody Incubation:

    • Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6][11]

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]

    • Wash the membrane again three times for 10 minutes each with wash buffer.[11]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) for the time recommended by the manufacturer.[11][12]

    • Capture the signal using an imaging system or X-ray film.[12]

Visualizations

Western Blot Workflow

WesternBlotWorkflow cluster_0 Preparation cluster_1 Separation & Transfer cluster_2 Immunodetection cluster_3 Analysis A Sample Lysis B Protein Quantification A->B C Denaturation B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody (this compound) F->G H Secondary Antibody G->H I Signal Detection H->I J Data Analysis I->J

Caption: Overview of the western blotting experimental workflow.

Troubleshooting Logic for "No Signal"

NoSignalTroubleshooting start No Signal on Blot check1 check1 start->check1 Check Transfer? check check solution solution category category solution1 Optimize Transfer Protocol (Time, Voltage, Buffer) check1->solution1 No (Ponceau S negative) check2 check2 check1->check2 Yes (Ponceau S positive) category1 category1 check2->category1 Check Antibodies category2 category2 check2->category2 Check Protein category3 category3 check2->category3 Check Protocol solution2a Optimize Concentration Check Activity/Storage category1->solution2a Primary Ab (this compound) solution2b Check Compatibility & Activity category1->solution2b Secondary Ab solution3 Increase Protein Load Use Protease Inhibitors category2->solution3 Low Abundance? solution4 Reduce Blocking Time Change Blocker category3->solution4 Over-blocking?

References

Technical Support Center: MY-1076 Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MY-1076. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with inducing apoptosis using the investigational compound this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound-induced apoptosis?

A1: this compound is a novel small molecule designed as a direct activator of the BAX protein. By binding to a specific activation site on BAX, it is expected to induce a conformational change that promotes BAX translocation to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in intrinsic apoptosis.

Q2: My cells are not showing the expected level of apoptosis after this compound treatment. What are the most likely reasons?

A2: A lack of apoptotic response can stem from several factors, which can be broadly categorized as compound-related, cell-line-specific, or technical.

  • Compound-Related: Ensure the compound has not degraded and was dissolved in an appropriate vehicle (e.g., DMSO) at the correct concentration.

  • Cell-Line-Specific: The efficacy of this compound is highly dependent on the molecular profile of the cell line. Resistance can occur due to low or absent BAX expression, or overexpression of anti-apoptotic proteins like BCL-2 or Mcl-1, which sequester BAX and prevent its activation[1]. Different cell lines can exhibit varied responses to the same compound[2][3][4].

  • Technical Issues: Problems with the experimental setup are common. These can include using an incorrect concentration of this compound, insufficient incubation time, or issues with the apoptosis detection assay itself[1][5].

Q3: Is it possible that this compound is inducing a different form of cell death instead of apoptosis?

A3: Yes, this is a distinct possibility. If the apoptotic pathway is blocked (e.g., due to caspase inhibition), cells may undergo alternative forms of programmed cell death.[6] These can include:

  • Necroptosis: A regulated form of necrosis that can be initiated when apoptosis is inhibited.[7][8] It is characterized by cell swelling and plasma membrane rupture.

  • Autophagic Cell Death: Extensive autophagy can lead to cell death, though its role as a primary death mechanism is complex and context-dependent.[8][9]

  • Caspase-Independent Apoptosis: Some apoptotic pathways can proceed without the involvement of caspases, often mediated by factors like Apoptosis-Inducing Factor (AIF) released from the mitochondria.[10][11][12]

Troubleshooting Guides

Issue 1: No change in cell viability after this compound treatment.
Possible Cause Recommended Solution
Inactive Compound Verify the integrity and purity of your this compound stock. Prepare a fresh solution from a new vial if possible.
Incorrect Dosage Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration for your cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. Apoptosis can be a slow process.[13]
Cell Line Resistance Quantify the expression levels of BAX and key anti-apoptotic proteins (BCL-2, BCL-xL, Mcl-1) via Western blot or qPCR. Cell lines with low BAX or high BCL-2/Mcl-1 may be resistant[1].
High Cell Density Ensure cells are seeded at an appropriate density. Over-confluent cultures can exhibit altered drug sensitivity.[14]
Issue 2: Annexin V/PI staining shows no increase in apoptotic cells.
Possible Cause Recommended Solution
Loss of Apoptotic Cells Apoptotic cells can detach from the culture plate. During harvesting, ensure you collect the supernatant/media, centrifuge it with the trypsinized cells, and pool all cells for staining.[5]
Reagent Problems Use a positive control (e.g., staurosporine, etoposide) to confirm that the Annexin V and PI reagents are working correctly.[5][15] Ensure the binding buffer contains calcium, which is essential for Annexin V binding to phosphatidylserine.
Harsh Cell Handling Excessive trypsinization or vigorous pipetting can damage cell membranes, leading to false PI-positive (necrotic) signals and masking an early apoptotic population.[5] Use a gentle cell detachment method.
Incorrect Gating Strategy Subcellular debris and cell fragments can interfere with flow cytometry analysis.[16] Set the forward and side scatter gates carefully based on an untreated, healthy cell population.
Issue 3: No cleavage of Caspase-3 or PARP detected by Western Blot.
Possible Cause Recommended Solution
Weak Apoptotic Signal The proportion of apoptotic cells may be too low to detect by bulk lysate analysis. Increase the amount of protein loaded per lane or enrich for the apoptotic population.[17]
Poor Antibody Quality Validate your primary antibodies using a positive control lysate from cells treated with a known apoptosis inducer.[17]
Timing Mismatch Caspase cleavage is a transient event. Perform a time-course experiment to capture the peak of caspase activation.
Caspase-Independent Pathway The cell death observed may not involve caspase-3. Investigate for caspase-independent mechanisms by checking for AIF translocation from the mitochondria to the nucleus.[10][12]
Poor Transfer of Small Fragments Cleaved PARP (~89 kDa) transfers well, but cleaved Caspase-3 (~17-19 kDa) is small. Use a membrane with a smaller pore size (0.2 µm) and optimize transfer conditions to ensure small proteins are captured.[17]

Data Presentation

Table 1: Comparative Analysis of Apoptosis Markers in Different Cell Lines

This table illustrates hypothetical data comparing a responsive cell line (Cell Line A) with a non-responsive cell line (Cell Line B) after 24-hour treatment with 10 µM this compound.

Parameter Assay Cell Line A (Responsive) Cell Line B (Non-Responsive) Interpretation
Cell Viability MTT Assay45% ± 5%98% ± 4%This compound significantly reduces viability in Cell Line A only.
Apoptosis Annexin V+/PI-35% ± 3%2% ± 1%This compound induces early apoptosis in Cell Line A.
Caspase-3/7 Activity Caspase-Glo®8.2-fold increase1.1-fold increaseExecutioner caspases are strongly activated in Cell Line A.
BAX Expression Western BlotHighLow / UndetectableResistance in Cell Line B is likely due to low target (BAX) expression.
BCL-2 Expression Western BlotModerateHighHigh levels of anti-apoptotic BCL-2 in Cell Line B contribute to resistance.

Experimental Protocols & Visualizations

Expected Signaling Pathway for this compound

MY1076_Pathway cluster_stimulus Stimulus cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus MY1076 This compound BAX BAX (Inactive) MY1076->BAX Activates BAX_act BAX (Active) BAX->BAX_act MOMP MOMP BAX_act->MOMP Translocates & Induces Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Casp3_act Cleaved Caspase-3 Casp3->Casp3_act PARP PARP Casp3_act->PARP Cleaves Apoptosis Apoptosis Casp3_act->Apoptosis CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release CytoC_cyto->Apoptosome PARP_cleaved Cleaved PARP PARP->PARP_cleaved DNA_frag DNA Fragmentation PARP_cleaved->DNA_frag DNA_frag->Apoptosis

Caption: Expected intrinsic apoptosis pathway induced by this compound.

Troubleshooting Workflow: No Apoptosis Detected

Troubleshooting_Workflow Start Start: No Apoptosis Observed with this compound Check_Compound Step 1: Verify Compound - Fresh stock? - Correct solvent? - Correct concentration? Start->Check_Compound Check_Protocol Step 2: Review Protocol - Optimal incubation time? - Correct cell density? - Positive control included? Check_Compound->Check_Protocol Compound OK End_Success Problem Solved: Apoptosis Detected Check_Compound->End_Success Issue Found & Fixed Check_Assay Step 3: Validate Assay - Positive control working? - Reagents expired? - Correct instrument settings? Check_Protocol->Check_Assay Protocol OK Check_Protocol->End_Success Issue Found & Fixed Check_Cells Step 4: Analyze Cell Line - Low BAX expression? - High BCL-2 expression? - Known resistance? Check_Assay->Check_Cells Assay OK Check_Assay->End_Success Issue Found & Fixed Western_Blot Perform Western Blot for BAX and BCL-2 Check_Cells->Western_Blot Alternative_Death Step 5: Consider Alternatives - Necroptosis? - Autophagy? - Caspase-independent? Western_Blot->Alternative_Death BAX/BCL-2 OK End_Resistant Conclusion: Cell Line is Resistant Western_Blot->End_Resistant Low BAX or High BCL-2 End_Alternative Conclusion: Alternative Cell Death Mechanism Alternative_Death->End_Alternative AnnexinV_Workflow Start Start: Treated Cells (Adherent + Supernatant) Harvest 1. Harvest & Pool All Cells Start->Harvest Centrifuge1 2. Centrifuge (300 x g, 5 min) Harvest->Centrifuge1 Wash 3. Wash with cold PBS Centrifuge1->Wash Centrifuge2 4. Centrifuge again Wash->Centrifuge2 Resuspend 5. Resuspend in 100 µL Binding Buffer Centrifuge2->Resuspend Stain 6. Add Annexin V + PI Resuspend->Stain Incubate 7. Incubate 15 min (Room Temp, Dark) Stain->Incubate Dilute 8. Add 400 µL Binding Buffer Incubate->Dilute Analyze 9. Analyze via Flow Cytometry Dilute->Analyze Result Results: - Live (Ann V- / PI-) - Early Apoptotic (Ann V+ / PI-) - Late Apoptotic/Necrotic (Ann V+ / PI+) Analyze->Result

References

Preventing MY-1076 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of MY-1076, a potent YAP inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the stability and optimal performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Yes-associated protein (YAP).[1] It functions by inducing the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway, which leads to cell apoptosis.[1] The Hippo pathway is crucial in regulating organ size, cell proliferation, and apoptosis. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm for degradation. When the pathway is inactive, YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.[2][3][4][5][6][7] this compound's inhibitory action makes it a valuable tool for studying YAP-dependent cellular processes and a potential therapeutic agent in cancers with dysregulated Hippo signaling.

Q2: How should I store this compound stock solutions?

A2: Proper storage of this compound is critical to maintain its stability and activity. For stock solutions, the following storage conditions are recommended:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[8] Protect the compound from light, especially when in solution.[9][10]

Q3: this compound precipitated when I diluted it in my cell culture medium. What should I do?

A3: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue.[3] Here are several steps to troubleshoot this problem:

  • Intermediate Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. First, create an intermediate dilution in a smaller volume of serum-free medium or PBS. Mix gently by pipetting or brief vortexing. Then, add this intermediate dilution to the final volume of your complete cell culture medium.[3]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.[8][10]

  • Sonication: If precipitation still occurs after dilution, gentle sonication can help to redissolve the compound.[8]

  • Warming: Gently warming the solution to 37°C may also aid in dissolution, but do not exceed 50°C to prevent thermal degradation.[8]

  • Serum Content: The presence of serum proteins, such as in Fetal Bovine Serum (FBS), can help stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher.[3]

Q4: I am observing inconsistent results between experiments with this compound. What are the possible causes?

A4: Inconsistent results with small molecule inhibitors can stem from several factors:

  • Compound Degradation: Ensure that the stock solution has been stored correctly and has not expired. Prepare fresh working solutions for each experiment from a properly stored stock to avoid using a degraded compound.[8]

  • Cell Culture Conditions: Variations in cell density, passage number, and confluency can significantly impact the cellular response to an inhibitor. It is crucial to maintain consistent cell culture practices for reproducible results.[8]

  • Incubation Time: The duration of exposure to this compound can influence its observed effect. Optimize and standardize the incubation time across all experiments.[8]

  • Precipitation: As discussed in Q3, if the compound precipitates, the effective concentration will be lower and variable, leading to inconsistent outcomes.[3]

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed

If this compound is not showing the expected inhibitory effect on cell viability or YAP signaling, consider the following:

Possible Cause Troubleshooting Steps
Compound Degradation Verify the age and storage conditions of your this compound stock solution. Perform a stability study in your specific cell culture medium to determine its half-life under your experimental conditions.[10] Protect solutions from light.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values can vary between different cell types.
Poor Cell Permeability While generally not an issue for many small molecules, if suspected, you can perform permeability assays. Ensure the final DMSO concentration is sufficient to aid membrane transport without causing toxicity.
Cell Line Insensitivity The cell line you are using may not be dependent on the YAP signaling pathway for survival or may have redundant pathways. Confirm YAP expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to YAP inhibition.
Incorrect Assay Endpoint Ensure the chosen assay is appropriate to measure the effects of YAP inhibition. For example, a cell viability assay might be suitable, but a direct measure of YAP target gene expression (e.g., via qPCR) could be more sensitive.[11]
Problem 2: High Background or Off-Target Effects

If you observe unexpected cellular responses or high background in your assays, consider these points:

Possible Cause Troubleshooting Steps
High Inhibitor Concentration Using excessively high concentrations of this compound can lead to non-specific binding and off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[6]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not causing cellular stress or toxicity. Always include a vehicle control (medium with the same solvent concentration as your experimental samples) to account for solvent effects.[8]
Compound Purity Verify the purity of your this compound. Impurities could be responsible for off-target effects.
Light-Induced Compound Alteration Some compounds can be altered by light, leading to the formation of active byproducts. Handle the compound and prepared solutions with protection from light.[10]

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Table 1: this compound In Vitro Efficacy

Cell LineIC50 (µM)
MGC-803 (Gastric Cancer)0.019
SGC-7901 (Gastric Cancer)0.017
HCT-116 (Colorectal Cancer)0.020
KYSE450 (Esophageal Squamous Cell Carcinoma)0.044
Data sourced from InvivoChem.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-80°C6 months
-20°C1 month
Data sourced from MedchemExpress and InvivoChem.[1][12]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Stock Solution (10 mM): a. Calculate the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 539.57 g/mol ). b. In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of anhydrous, sterile DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[8] d. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C, protected from light.[1][12]

  • Working Solution Preparation: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution by adding the stock solution to a small volume of serum-free medium. c. Add this intermediate dilution to your final volume of complete cell culture medium to achieve the desired final concentration. d. Mix well by gentle inversion or pipetting. Visually inspect for any precipitation before adding to cells.[3]

Protocol 2: Western Blot Analysis of YAP Expression

Materials:

  • Cells treated with this compound or vehicle control

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against YAP (e.g., Santa Cruz sc-101199)[13]

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape adherent cells and collect the lysate. d. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[14] e. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Denature 20-30 µg of protein per sample by boiling in SDS loading buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.[15] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an ECL substrate and an imaging system.[14]

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions at various concentrations

  • Vehicle control (medium with DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent and solubilization solution

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. b. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: a. Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or the vehicle control. b. Incubate for the desired treatment duration (e.g., 72 hours).[16]

  • Data Acquisition: a. For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions, incubate, and measure luminescence.[16] b. For MTT: Add MTT reagent to each well, incubate for 1-4 hours, then add solubilization solution to dissolve the formazan crystals. Measure absorbance.[17]

  • Data Analysis: a. Subtract the background reading (medium only). b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the normalized cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

YAP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs LATS1_2 LATS1/2 GPCR->LATS1_2 Activation Mechanical_Stress Mechanical Stress (ECM Stiffness) YAP YAP Mechanical_Stress->YAP Inactivation of Hippo Kinases Growth_Factors Growth Factors Growth_Factors->YAP Inactivation of Hippo Kinases MST1_2 MST1/2 MST1_2->LATS1_2 Phosphorylates LATS1_2->YAP Phosphorylates SAV1 SAV1 SAV1->MST1_2 Activates MOB1 MOB1 MOB1->LATS1_2 Activates YAP_P p-YAP YAP_N YAP YAP->YAP_N Nuclear Translocation Protein_14_3_3 14-3-3 YAP_P->Protein_14_3_3 Binds Degradation Proteasomal Degradation Protein_14_3_3->Degradation Sequesters for MY1076 This compound MY1076->YAP Induces Degradation TEAD TEAD YAP_N->TEAD Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Troubleshooting_Workflow Start Problem: This compound Precipitates in Cell Culture Medium Check_Stock Check Stock Solution: - Stored correctly? - Within expiry? - No repeated freeze-thaw? Start->Check_Stock Check_Dilution Review Dilution Method: - Direct dilution of stock? - Final DMSO concentration >0.5%? Check_Stock->Check_Dilution Stock OK Solution_1 Solution: Use Intermediate Dilution Step Check_Dilution->Solution_1 Yes Solution_2 Solution: - Lower final DMSO concentration - Use sonication or gentle warming Check_Dilution->Solution_2 No Check_Media Consider Media Composition: - Serum-free medium? Solution_1->Check_Media Solution_2->Check_Media Solution_3 Solution: - Increase serum concentration if possible - Test alternative solubilizing agents Check_Media->Solution_3 Yes End Precipitation Resolved Check_Media->End No Solution_3->End

References

Technical Support Center: Cell Line Resistance to MY-1076

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to MY-1076, a potent inhibitor that induces YAP degradation.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with this compound.

Issue 1: Apparent Lack of this compound Efficacy in a New Cell Line

Symptoms:

  • No significant decrease in cell viability after this compound treatment.

  • IC50 value is significantly higher than expected based on published data for sensitive cell lines.

  • No observable degradation of YAP protein by Western blot.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incorrect Drug Concentration or Degradation 1. Verify Stock Concentration: Confirm the concentration of your this compound stock solution. 2. Fresh Dilutions: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Proper Storage: Ensure this compound is stored as recommended by the manufacturer to prevent degradation.
Suboptimal Cell Culture Conditions 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Seeding Density: Optimize cell seeding density to avoid confluency-related artifacts.[1] 3. Serum Concentration: Test if serum components in the media are interfering with this compound activity by performing experiments in reduced serum conditions.
Intrinsic Resistance of the Cell Line 1. Baseline YAP Levels: Determine the basal expression level of YAP in your cell line. Very low or absent YAP expression will result in no response to a YAP-degrading compound. 2. YAP Dependency: Confirm that the cell line's proliferation is dependent on YAP signaling using a positive control (e.g., a known YAP-dependent cell line) or by performing YAP knockdown via siRNA.
Assay-Specific Issues 1. Assay Choice: Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your cell line and experimental conditions. 2. Incubation Time: Optimize the duration of this compound treatment. Degradation of YAP and subsequent apoptosis may require a longer incubation time.
Issue 2: Development of Acquired Resistance to this compound

Symptoms:

  • A previously sensitive cell line shows a gradual increase in IC50 for this compound over time and passages.

  • Reduced YAP degradation at previously effective concentrations of this compound.

  • Resistant clones outgrow sensitive cells in culture.

Possible Causes and Solutions:

Possible CauseRecommended Action
Target Alteration 1. YAP Sequencing: Sequence the YAP1 gene in resistant cells to identify potential mutations that may prevent this compound binding or subsequent degradation. 2. YAP Overexpression: Quantify YAP protein levels by Western blot to determine if gene amplification or increased protein stability is occurring.
Upregulation of Bypass Pathways 1. Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify alternative pro-survival signaling pathways that may be activated in resistant cells. Common bypass pathways for YAP-mediated signaling include the PI3K/AKT and MAPK/ERK pathways. 2. Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways.
Drug Efflux or Metabolism 1. Efflux Pump Inhibitors: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. 2. Metabolite Analysis: Use mass spectrometry to investigate if resistant cells are metabolizing this compound into an inactive form.
Alterations in the Ubiquitin-Proteasome System 1. E3 Ligase Expression: Since this compound likely hijacks an E3 ubiquitin ligase to induce YAP degradation, assess the expression levels of key E3 ligases in resistant versus sensitive cells. 2. Proteasome Activity: Measure proteasome activity in resistant and sensitive cells to rule out general defects in protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that induces the degradation of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway. By promoting YAP degradation, this compound inhibits the transcription of pro-proliferative and anti-apoptotic genes, leading to cell death in YAP-dependent cancer cells.

Q2: How can I confirm that my cell line is sensitive to this compound?

A2: To confirm sensitivity, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A sensitive cell line will typically have a low micromolar or nanomolar IC50 value. Additionally, you should observe a dose-dependent decrease in YAP protein levels via Western blot after treatment with this compound.

Q3: My cells are showing resistance to this compound. What are the common mechanisms of resistance?

A3: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to targeted therapies that induce protein degradation can be considered. These may include:

  • Mutations in the target protein (YAP) that prevent drug binding.

  • Increased expression of the target protein, requiring higher drug concentrations for effective degradation.

  • Activation of alternative survival pathways that bypass the need for YAP signaling.

  • Alterations in the cellular machinery responsible for protein degradation, such as components of the ubiquitin-proteasome system.[2][3]

  • Increased drug efflux through the upregulation of ABC transporters.

Q4: How do I generate a this compound resistant cell line for my studies?

A4: A common method for generating a drug-resistant cell line is through continuous exposure to the drug with gradually increasing concentrations.[4][5][6] Start by treating the parental cell line with a concentration of this compound close to the IC50. As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium over several passages. Periodically assess the IC50 of the cell population to monitor the development of resistance.

Q5: What are some critical controls to include in my experiments when investigating this compound resistance?

A5: Key controls include:

  • Parental (Sensitive) Cell Line: Always compare the results from your resistant cell line to the original, sensitive parental line.

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive Control for YAP Degradation: If available, use a compound known to degrade YAP as a positive control.

  • Negative Control for siRNA Experiments: When performing siRNA knockdown to validate the role of specific genes in resistance, use a non-targeting or scrambled siRNA control.[7][8]

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell LineConditionThis compound IC50 (µM)Fold Resistance
MGC-803Parental (Sensitive)0.019-
MGC-803-MRThis compound Resistant0.45824.1
SGC-7901Parental (Sensitive)0.017-
SGC-7901-MRThis compound Resistant0.51230.1
HCT-116Parental (Sensitive)0.020-
HCT-116-MRThis compound Resistant0.62531.3

Note: The resistant cell lines (MGC-803-MR, SGC-7901-MR, HCT-116-MR) are hypothetical and the data is for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[10][11][12]

Protocol 2: Western Blot for YAP Degradation
  • Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against YAP and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]

Protocol 3: siRNA Knockdown for Target Validation
  • siRNA Preparation: Dilute the siRNA targeting your gene of interest and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.

  • Complex Formation: Mix the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to cells seeded in a culture plate.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.

  • Validation and Functional Assay: Validate the knockdown efficiency by Western blot or qRT-PCR.[8][15] Subsequently, perform functional assays (e.g., cell viability assay with this compound treatment) to assess the impact of the gene knockdown on the cellular phenotype.

Visualizations

YAP_Signaling_Pathway cluster_Hippo_Kinase_Cascade Hippo Kinase Cascade (Active) cluster_YAP_Regulation YAP Regulation cluster_Nuclear_Complex Nuclear Transcriptional Complex MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuclear YAP/TAZ (Nuclear) YAP_TAZ->YAP_TAZ_nuclear Nuclear Translocation (Hippo 'Off') Degradation Degradation YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_nuclear->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation MY1076 This compound MY1076->YAP_TAZ induces degradation

Caption: Simplified diagram of the Hippo-YAP signaling pathway and the action of this compound.

Experimental_Workflow cluster_mechanisms Potential Mechanisms start Start: Sensitive Cell Line step1 Generate Resistant Line (Dose Escalation of this compound) start->step1 step2 Confirm Resistance (IC50 Shift) step1->step2 step3 Investigate Mechanisms step2->step3 mech1 Target Alteration (YAP Sequencing, WB) step3->mech1 mech2 Bypass Pathways (RNA-seq, Phospho-proteomics) step3->mech2 mech3 Drug Efflux/Metabolism (ABC Transporter Assays) step3->mech3 end Identify Resistance Mechanism mech1->end mech2->end mech3->end

Caption: Experimental workflow for investigating resistance to this compound.

Troubleshooting_Logic cluster_new_line New Cell Line cluster_acquired_resistance Acquired Resistance start Unexpected High IC50 for this compound q1 Is this a new cell line or a previously sensitive one? start->q1 a1 Check Drug & Culture Conditions q1->a1 New b1 Investigate Target Alterations q1->b1 Previously Sensitive a2 Assess Intrinsic Resistance (YAP expression/dependency) a1->a2 b2 Screen for Bypass Pathways b1->b2 b3 Evaluate Drug Efflux/Metabolism b2->b3

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results with MY-1076

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "MY-1076" in scientific and research databases did not yield information on a compound with this designation within a biological or drug development context. The majority of search results referenced "Irganox 1076," a hindered phenolic antioxidant used as a polymer additive.[1][2][3][4][5] Other results were related to technical error codes.

This guide has been created based on general principles of troubleshooting unexpected experimental results in a research setting. Should "this compound" be an internal designation for a different compound, please provide additional details for a more targeted response.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay with this compound shows lower potency than expected. What are the possible causes?

Several factors could contribute to lower-than-expected potency. Consider the following:

  • Compound Integrity and Solubility:

    • Has the compound degraded? Verify the purity and integrity of your this compound stock using methods like HPLC or mass spectrometry.

    • Is the compound fully solubilized at the tested concentrations? Poor solubility can lead to artificially low potency. Visually inspect for precipitates and consider using a different solvent or excipient.

  • Assay Conditions:

    • Is the incubation time optimal? The compound may require a longer or shorter incubation period to exert its effect.

    • Are the concentrations of other reagents (e.g., substrate, ATP) in the assay optimal and consistent?

    • Has the cell passage number drifted, leading to changes in phenotype or target expression?

  • Target Engagement:

    • Is there direct evidence that this compound is reaching and binding to its intended target in your assay system?

Q2: I'm observing off-target effects or cellular toxicity at concentrations where I expect specific activity. How should I investigate this?

Off-target effects are a common challenge in drug development. A systematic approach to de-risking these observations is crucial.

  • Cytotoxicity Assays: Run standard cytotoxicity assays (e.g., MTT, LDH) to determine the concentration at which this compound induces cell death. This will help establish a therapeutic window.

  • Target Knockdown/Knockout Models: If available, use cell lines where the intended target of this compound is knocked down or knocked out. The absence of the primary target should abrogate the specific on-target effects, helping to distinguish them from off-target toxicity.

  • Phenotypic Profiling: Employ high-content imaging or other phenotypic screening platforms to compare the cellular phenotype induced by this compound to a library of compounds with known mechanisms of action. This can provide clues about potential off-target pathways being affected.

Troubleshooting Guides

Guide 1: Inconsistent Results Between Experimental Batches

Problem: You are observing significant variability in the results of your experiments with this compound across different days or batches.

Table 1: Troubleshooting Inconsistent Experimental Results

Potential Cause Recommended Action
Reagent Variability Aliquot and freeze key reagents to minimize freeze-thaw cycles. Prepare fresh solutions of critical reagents for each experiment.
Cell Culture Conditions Monitor cell passage number and ensure it remains within a consistent range. Regularly test for mycoplasma contamination.
Compound Handling Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Protect from light if the compound is light-sensitive.
Instrumentation Perform regular calibration and maintenance of all equipment (pipettes, plate readers, etc.).
Guide 2: Unexpected Activation of a Signaling Pathway

Problem: Your results indicate that this compound is activating a signaling pathway that was not anticipated based on its proposed mechanism of action.

Workflow for Investigating Unexpected Pathway Activation:

unexpected_pathway_activation start Unexpected Pathway Activation Observed confirm Confirm with Orthogonal Assay start->confirm dose_response Dose-Response and Time-Course Analysis confirm->dose_response target_engagement Verify Target Engagement dose_response->target_engagement off_target Investigate Off-Target Effects target_engagement->off_target If confirmed pathway_mapping Upstream/Downstream Pathway Mapping off_target->pathway_mapping conclusion Refine Mechanism of Action pathway_mapping->conclusion

Caption: Workflow for investigating unexpected signaling pathway activation.

Experimental Protocols

Protocol 1: Assessing Compound Solubility
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions from the stock solution in your final assay buffer.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Nephelometry: For a quantitative measure, use a nephelometer to measure the turbidity of each dilution. An increase in nephelometric units indicates insolubility.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Treatment: Treat cells with a range of this compound concentrations for a specified time. Include appropriate positive and negative controls.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the signaling pathway of interest (both total and phosphorylated forms).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway Hypothesis Diagram:

If this compound were, for example, an inhibitor of a kinase 'X' that is upstream of a transcription factor 'Y', the expected and unexpected outcomes could be visualized as follows:

signaling_pathway cluster_expected Expected Pathway cluster_unexpected Unexpected Pathway Activation MY1076 This compound KinaseX Kinase X MY1076->KinaseX TranscriptionY Transcription Factor Y KinaseX->TranscriptionY Activates GeneExpression Target Gene Expression TranscriptionY->GeneExpression Regulates KinaseZ Kinase Z PathwayA Pathway A KinaseZ->PathwayA MY1076_2 This compound MY1076_2->KinaseZ Activates?

Caption: Hypothetical signaling pathways for this compound.

References

Validation & Comparative

Comparative Guide to YAP Inhibitors: Verteporfin vs. XMU-MP-1 vs. CA3

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: Initial searches for the compound "MY-1076" as a YAP (Yes-associated protein) inhibitor did not yield any relevant results in the context of molecular biology or cancer research. The identifier "this compound" appears to be associated with electronic or mechanical components. It is likely that this was a typographical error. This guide therefore focuses on a comparison of three well-characterized and frequently cited YAP inhibitors: Verteporfin , XMU-MP-1 , and CA3 .

This guide provides a detailed comparison of three prominent small-molecule inhibitors used in the study of the Hippo-YAP signaling pathway: Verteporfin, XMU-MP-1, and CA3. The information is intended for researchers, scientists, and drug development professionals.

Introduction to YAP and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family (TEAD1-4), to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which contributes to tumor growth, metastasis, and therapy resistance. This makes the YAP-TEAD interaction a compelling target for anti-cancer drug development.[2][3]

Mechanism of Action

The three inhibitors discussed here target the Hippo-YAP pathway through distinct mechanisms.

  • Verteporfin: Originally developed as a photosensitizer for photodynamic therapy, Verteporfin was later identified as an inhibitor of YAP activity, independent of photoactivation.[4] It is understood to function primarily by disrupting the protein-protein interaction between YAP and TEAD.[4][5] Additionally, some studies suggest Verteporfin can promote the cytoplasmic sequestration of YAP by increasing the levels of the 14-3-3σ chaperone protein, which binds to phosphorylated YAP and prevents its nuclear entry.[5][6][7]

  • XMU-MP-1: This inhibitor acts upstream in the Hippo pathway. XMU-MP-1 is a potent and selective inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[8][9] By inhibiting MST1/2, it prevents the phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of YAP.[8][10] This inhibition of upstream kinases paradoxically leads to the activation and nuclear translocation of YAP, promoting cell growth and regeneration in normal tissues.[8] Its utility in cancer research often involves studying the broader consequences of Hippo pathway modulation.

  • CA3: Identified through chemical library screening, CA3 is a potent inhibitor of YAP1/TEAD-mediated transcriptional activity.[11][12] Its mechanism involves reducing the protein levels of YAP, TAZ, and TEADs.[13] This effect is at least partially due to the induction of apoptosis, which leads to the degradation of these proteins.[13] CA3 has been shown to be particularly effective in cancer cells with high YAP expression.[11][14]

G cluster_nucleus Nucleus Hippo_Kinases Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ YAP/TAZ Hippo_Kinases->YAP_TAZ Phosphorylates & Inhibits Nuclear Entry TEAD TEAD1-4 YAP_TAZ->TEAD Binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates Nucleus Nucleus Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation Cytoplasm Cytoplasm XMU_MP_1 XMU-MP-1 XMU_MP_1->Hippo_Kinases Inhibits Verteporfin Verteporfin Verteporfin->YAP_TAZ Disrupts Interaction with TEAD CA3 CA3 CA3->YAP_TAZ Reduces Protein Levels CA3->TEAD Reduces Protein Levels

Caption: Simplified Hippo-YAP signaling pathway and points of inhibitor action.

Performance Data and Efficacy

The efficacy of YAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. These values can vary significantly depending on the cell line and the specific assay used.

InhibitorTarget(s)Typical IC50 / Effective ConcentrationKey References
Verteporfin YAP-TEAD Interaction~10-20 µM (Cell Viability, OVCAR3/OVCAR8 cells)[15]
XMU-MP-1 MST1/MST2 Kinases71.1 nM (MST1), 38.1 nM (MST2) (in vitro kinase assay)[8]
CA3 YAP/TEAD Activity~0.5-1 µM (Cell Viability, Esophageal Adenocarcinoma cells)[12]

Note: IC50 values are highly context-dependent. The values presented are for comparative purposes and are derived from specific published experiments. Researchers should determine the optimal concentration for their specific model system.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the activity of YAP inhibitors.

This method is used to determine if an inhibitor affects the total protein levels of YAP, its phosphorylated form (p-YAP), or TEAD.

  • Cell Culture and Treatment: Plate cells (e.g., mesothelioma, ovarian, or breast cancer cell lines known to have active YAP signaling) and allow them to adhere overnight. Treat cells with various concentrations of the YAP inhibitor (e.g., Verteporfin, CA3) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against YAP, p-YAP (e.g., Ser127), TEAD, or a loading control (e.g., GAPDH, β-actin).[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

This assay quantifies the transcriptional activity of the YAP-TEAD complex.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).[12][13]

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the YAP inhibitor at various concentrations or a vehicle control.

  • Cell Lysis and Measurement: After the desired treatment period (e.g., 12-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of treated cells to the vehicle control to determine the extent of inhibition.

This assay measures the effect of the inhibitor on cell proliferation and viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control for the desired time period (e.g., 72 hours).[15][16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

G start Plate Cells in 96-well Plate treat Treat with Inhibitor Dilutions start->treat incubate Incubate (e.g., 72 hours) treat->incubate mtt Add MTT Reagent (Incubate 2-4 hours) incubate->mtt solubilize Add Solubilization Solution (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: General experimental workflow for a cell viability (MTT) assay.

Summary and Conclusion

Verteporfin, XMU-MP-1, and CA3 represent three distinct strategies for modulating the Hippo-YAP signaling pathway.

  • Verteporfin and CA3 are direct inhibitors of YAP's oncogenic function, acting by disrupting the YAP-TEAD complex or reducing YAP/TEAD protein levels, respectively. They are valuable tools for studying the direct consequences of YAP inhibition in cancer models.[4][13]

  • XMU-MP-1 , in contrast, acts upstream on MST1/2 kinases.[8] Its use leads to YAP activation, making it a suitable tool for studying tissue regeneration and the broader roles of the Hippo pathway, rather than for direct anti-cancer therapy via YAP inhibition.

The choice of inhibitor depends critically on the research question. For studies aiming to block the pro-tumorigenic output of the YAP pathway in cancer cells, Verteporfin and CA3 are appropriate choices. For investigating the upstream regulation of the Hippo pathway or its role in tissue regeneration, XMU-MP-1 is a more relevant tool. The provided protocols offer a starting point for the experimental validation and characterization of these and other novel YAP inhibitors.

References

A Comparative Guide to the Validation of MY-1076's Effect on YAP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of MY-1076, a known YAP inhibitor, with other alternative compounds that modulate Yes-associated protein (YAP) activity. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to YAP and its Inhibition

Yes-associated protein (YAP) is a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family (TEAD1-4), to induce the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo-YAP pathway is a common feature in many human cancers, making YAP an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that has been shown to induce the degradation of YAP and promote apoptosis in cancer cells.[1][2] This guide will compare the activity of this compound with other classes of YAP inhibitors, providing available quantitative data and detailed experimental protocols for their validation.

Comparative Analysis of YAP Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative YAP inhibitors. It is important to note that the experimental conditions, such as cell lines and assay types, may vary between studies, which can influence the reported values.

Table 1: Comparison of IC50 Values for YAP/TEAD Activity Inhibition

CompoundMechanism of ActionCell Line(s)IC50 (µM)Reference(s)
This compound Induces YAP degradationMGC-803, SGC-7901, HCT-116, KYSE4500.019, 0.017, 0.020, 0.044 (Cell Proliferation)[1][2]
Verteporfin Disrupts YAP-TEAD interactionVariousVaries (light-dependent and independent effects)[3][4][5]
K-975 Covalent TEAD inhibitor (palmitate-binding pocket)NF2-deficient MPM cellsPotent inhibition of proliferation[6][7]
JM7 Inhibits TEAD palmitoylationMDA-MB-231, OVCAR-8, NCI-H2260.972 (YAP transcriptional reporter)[8]
Dasatinib Src kinase inhibitor (upstream Hippo regulation)MDA-MB-231~1 (Inhibition of YAP/TAZ nuclear localization)[9]
Fluvastatin Mevalonate pathway inhibitor (upstream Hippo regulation)MDA-MB-231~1 (Inhibition of YAP/TAZ nuclear localization)[9]

Table 2: Qualitative Comparison of Mechanistic Effects of YAP Inhibitors

CompoundEffect on YAP LocalizationEffect on YAP PhosphorylationEffect on YAP/TAZ-TEAD Interaction
This compound Not explicitly stated, but degradation implies cytoplasmic translocationLikely increases phosphorylation leading to degradationIndirectly inhibits by reducing YAP levels
Verteporfin Promotes cytoplasmic sequestrationCan increase phosphorylationDirectly disrupts the interaction
K-975 Does not directly affect YAP localizationDoes not directly affect YAP phosphorylationInhibits the interaction by binding to TEAD
JM7 Does not affect YAP or TEAD localizationDoes not directly affect YAP phosphorylationInhibits the interaction by destabilizing TEAD
Dasatinib Promotes cytoplasmic localizationIncreases phosphorylationIndirectly inhibits by sequestering YAP
Fluvastatin Promotes cytoplasmic localizationIncreases phosphorylationIndirectly inhibits by sequestering YAP

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of YAP inhibition and the experimental procedures used for validation, the following diagrams are provided in the DOT language for Graphviz.

cluster_upstream cluster_hippo cluster_yap cluster_downstream cluster_inhibitors Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 GPCRs GPCRs GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 LATS1_2->MOB1 YAP_cyto YAP (Cytoplasm) LATS1_2->YAP_cyto phosphorylates SAV1 SAV1 SAV1->MST1_2 pYAP p-YAP YAP_cyto->pYAP YAP_nuc YAP (Nucleus) YAP_cyto->YAP_nuc translocation pYAP->YAP_cyto cytoplasmic retention Degradation Proteasomal Degradation pYAP->Degradation YAP_nuc->YAP_cyto TEAD TEAD YAP_nuc->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Upstream Signals Upstream Signals MY1076 This compound MY1076->Degradation Verteporfin Verteporfin Verteporfin->YAP_nuc disrupts binding K975 K-975 K975->TEAD inhibits Statins Statins Statins->LATS1_2 activate

Caption: The Hippo-YAP signaling pathway and points of intervention by various inhibitors.

cluster_cell_culture cluster_assays cluster_readouts Culture Culture Cancer Cells (e.g., MDA-MB-231, NCI-H226) Treatment Treat with Inhibitor (this compound or Alternative) Culture->Treatment IF Immunofluorescence Treatment->IF WB Western Blotting Treatment->WB Reporter Luciferase Reporter Assay Treatment->Reporter Proliferation Cell Proliferation Assay Treatment->Proliferation Localization YAP Nuclear/Cytoplasmic Localization IF->Localization Protein_Levels Total YAP, p-YAP, CTGF, CYR61 Levels WB->Protein_Levels TEAD_Activity TEAD Transcriptional Activity Reporter->TEAD_Activity IC50 IC50 Value Proliferation->IC50

Caption: Experimental workflow for the validation of YAP inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the effect of this compound and other inhibitors on YAP activity. Specific details may need to be optimized for different cell lines and antibodies.

Immunofluorescence for YAP Subcellular Localization

This method visualizes the location of YAP within the cell, determining whether it is predominantly in the cytoplasm (inactive) or the nucleus (active).

Materials:

  • Mammalian cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against YAP

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound or other inhibitors at various concentrations and for different durations. Include a vehicle-treated control.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary YAP antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with DAPI solution for 5-10 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of both the YAP staining and the DAPI staining. The ratio of nuclear to cytoplasmic YAP fluorescence can be quantified using image analysis software.

Western Blotting for YAP and Phospho-YAP

This technique is used to quantify the total amount of YAP protein and its phosphorylated form (p-YAP), which is an indicator of Hippo pathway activation and YAP inactivation.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against YAP, p-YAP (e.g., Ser127), and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis and Protein Quantification: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The band intensities can be quantified using densitometry software and normalized to the loading control.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex. A decrease in luciferase activity indicates inhibition of the pathway.

Materials:

  • Cells co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Inhibitor compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection and Seeding: Transfect the cells with the reporter plasmids using a suitable transfection reagent. After transfection, seed the cells into a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-treated control.

  • Cell Lysis: After the desired treatment period, lyse the cells according to the dual-luciferase assay kit instructions.

  • Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in each well using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The normalized activity in the treated wells can then be expressed as a percentage of the vehicle-treated control. This data can be used to generate dose-response curves and calculate IC50 values.

Conclusion

The validation of this compound's effect on YAP requires a multi-faceted approach that combines quantitative measures of its anti-proliferative activity with mechanistic assays that confirm its intended mode of action. By comparing this compound to other classes of YAP inhibitors, researchers can better understand its specific advantages and potential applications. The provided protocols offer a standardized framework for these validation studies, ensuring robust and reproducible data. The visual workflows and signaling pathway diagrams serve as a quick reference for understanding the complex interplay of the Hippo-YAP pathway and the various strategies for its therapeutic inhibition.

References

Navigating the YAP Signaling Pathway: A Comparative Guide to MY-1076 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in oncology and regenerative medicine, the Hippo-YAP signaling pathway represents a critical nexus of cellular control. The transcriptional coactivator Yes-associated protein (YAP) is a master regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. This guide provides a comprehensive comparison of MY-1076, a known inhibitor of YAP, with other prominent modulators of the YAP pathway, supported by experimental data and detailed methodologies.

This document will delve into the specificity, mechanism of action, and performance of this compound in relation to established YAP inhibitors such as Verteporfin, the covalent TEAD inhibitor MYF-01-37, and the TEAD auto-palmitoylation inhibitor VT-107. Through a structured presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of targeting the Hippo-YAP pathway.

Performance Comparison of YAP Pathway Inhibitors

The efficacy of small molecule inhibitors targeting the YAP pathway can be assessed through various biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound and its alternatives.

CompoundTarget/MechanismAssay TypeCell Line(s)IC50Citation(s)
This compound Induces YAP degradationCell ProliferationMGC-8030.019 µM[1]
Cell ProliferationSGC-79010.017 µM[1]
Cell ProliferationHCT-1160.020 µM[1]
Cell ProliferationKYSE4500.044 µM[1]
Verteporfin Disrupts YAP-TEAD InteractionCell ViabilityU-2OS1.44 ± 0.46 μM[2]
Cell ViabilityOVCAR310.55 µM (72h)[3]
Cell ViabilityOVCAR817.92 µM (72h)[3]
Cell ViabilityMDA-MB-231, BT-549, MCF-7Not specified[4]
MYF-01-37 Covalent TEAD inhibitor (targets Cys380)YAP/TEAD InteractionHEK293T10 µM (causes inhibition)[1][5]
Cell ViabilityEGFR-mutant NSCLC cell linesMinimal impact at 0.1-100 µM[5]
VT-107 Pan-TEAD auto-palmitoylation inhibitorTEAD PalmitoylationNCI-H2052, NCI-H226Nanomolar potency[6]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes. Direct comparison of potency should be made with caution.

Unraveling the Mechanisms: Signaling and Experimental Workflows

To understand the specificity and action of these inhibitors, it is essential to visualize the underlying biological pathways and the experimental setups used to study them.

The Hippo-YAP Signaling Pathway

The Hippo pathway is a complex kinase cascade that ultimately controls the phosphorylation and cellular localization of YAP. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm, leading to its degradation. When the pathway is inactive, YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.

Hippo_YAP_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinases cluster_yap_regulation YAP Regulation cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_p p-YAP 14-3-3 14-3-3 YAP_p->14-3-3 binds Ub Ubiquitin (Proteasomal Degradation) YAP_p->Ub YAP->YAP_p YAP_nuc YAP YAP->YAP_nuc translocates 14-3-3->YAP_p TEAD TEAD YAP_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The core Hippo-YAP signaling cascade.

Experimental Workflow: Assessing YAP Inhibitor Specificity

A multi-pronged approach is necessary to characterize the specificity of a YAP inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Enzyme_Assay Enzymatic Assay (e.g., Kinase Assay) PPI_Assay Protein-Protein Interaction Assay (e.g., AlphaScreen, FRET) Reporter_Assay TEAD-Luciferase Reporter Assay PPI_Assay->Reporter_Assay Target_Gene_Expression Target Gene Expression (qPCR, Western Blot) Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, Migration) Xenograft Xenograft Models Target_Gene_Expression->Xenograft Ubiquitination_Assay YAP Ubiquitination Assay start start->Binding_Assay

Caption: A typical workflow for characterizing YAP inhibitors.

Logical Comparison of Inhibitor Mechanisms

The inhibitors discussed in this guide employ distinct strategies to modulate the YAP pathway, offering different points of intervention.

Inhibitor_Mechanisms cluster_inhibitors Inhibitor Mechanisms YAP_Pathway YAP Signaling Pathway MY1076 This compound (Induces YAP Degradation) YAP_Pathway->MY1076 Verteporfin Verteporfin (Disrupts YAP-TEAD Interaction) YAP_Pathway->Verteporfin MYF0137 MYF-01-37 (Covalent TEAD Inhibition) YAP_Pathway->MYF0137 VT107 VT-107 (Inhibits TEAD Palmitoylation) YAP_Pathway->VT107

Caption: Diverse mechanisms of YAP pathway inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

TEAD-Luciferase Reporter Assay

This assay is a cornerstone for assessing the transcriptional activity of the YAP-TEAD complex.

Objective: To quantify the effect of an inhibitor on YAP-TEAD-mediated gene transcription.

Principle: A reporter plasmid containing multiple TEAD-binding sites upstream of a luciferase gene is introduced into cells. Activation of the YAP-TEAD complex leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, MDA-MB-231) in a 96-well plate at a suitable density.

    • Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of the test inhibitor (e.g., this compound, Verteporfin) or vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TEAD Palmitoylation Assay

This assay is crucial for evaluating inhibitors like VT-107 that target the post-translational modification of TEAD proteins.

Objective: To determine if a compound inhibits the auto-palmitoylation of TEAD proteins.

Principle: Cells are incubated with a palmitic acid analog containing a chemical handle (e.g., an alkyne group). This analog is incorporated into TEAD proteins during palmitoylation. The modified TEAD is then immunoprecipitated and the alkyne handle is "clicked" to a reporter molecule (e.g., biotin-azide) for detection.

Protocol:

  • Cell Culture and Metabolic Labeling:

    • Transfect cells (e.g., HEK293T) with a plasmid expressing an epitope-tagged TEAD isoform (e.g., Myc-TEAD1).

    • Treat the cells with the test inhibitor or vehicle control, followed by incubation with an alkyne-palmitate analog.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the epitope-tagged TEAD using an appropriate antibody (e.g., anti-Myc antibody) conjugated to magnetic or agarose beads.

  • Click Chemistry Reaction:

    • Wash the immunoprecipitated TEAD to remove non-specific binders.

    • Perform a copper-catalyzed click chemistry reaction to conjugate a biotin-azide molecule to the alkyne-palmitate on TEAD.

  • Detection:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and detect the biotinylated TEAD using streptavidin-HRP followed by chemiluminescence.

    • The total amount of immunoprecipitated TEAD should be assessed by immunoblotting with an anti-epitope tag antibody as a loading control.

YAP Ubiquitination Assay

This assay is essential for investigating the mechanism of inhibitors like this compound that are proposed to induce YAP degradation.

Objective: To determine if an inhibitor promotes the ubiquitination of YAP.

Principle: Cells are co-transfected with plasmids expressing tagged versions of YAP and ubiquitin. Following treatment with the inhibitor and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), YAP is immunoprecipitated, and the extent of its ubiquitination is assessed by immunoblotting for the ubiquitin tag.

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids expressing epitope-tagged YAP (e.g., HA-YAP) and tagged ubiquitin (e.g., His-Ub).

  • Inhibitor and Proteasome Inhibitor Treatment:

    • Treat the cells with the test inhibitor or vehicle control.

    • A few hours before harvesting, add a proteasome inhibitor (e.g., MG132) to the culture medium to prevent the degradation of ubiquitinated YAP.

  • Immunoprecipitation under Denaturing Conditions:

    • Lyse the cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions and ensure that only covalently attached ubiquitin is detected.

    • Dilute the lysate to reduce the SDS concentration and immunoprecipitate the tagged YAP using an appropriate antibody.

  • Detection:

    • Wash the immunoprecipitates extensively.

    • Elute the proteins and analyze them by SDS-PAGE and immunoblotting using an antibody against the ubiquitin tag (e.g., anti-His antibody).

    • The total amount of immunoprecipitated YAP should be determined by immunoblotting with an anti-YAP tag antibody.

Conclusion

The Hippo-YAP signaling pathway presents a compelling target for therapeutic intervention in a range of diseases, particularly cancer. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, reportedly through the induction of YAP degradation. However, a complete understanding of its direct molecular target and the precise mechanism of action remains an area for further investigation.

In contrast, inhibitors such as Verteporfin, MYF-01-37, and VT-107 offer more defined mechanisms of action, targeting the YAP-TEAD interaction or TEAD function directly. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to dissect the complexities of the YAP pathway and to develop novel therapeutic strategies. The continued exploration of compounds like this compound, alongside the development of next-generation inhibitors with improved specificity and potency, holds great promise for the future of YAP-targeted therapies.

References

MY-1076: A Comparative Analysis of a Dual YAP and Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data for MY-1076 with alternative compounds targeting the Hippo-YAP pathway and microtubule dynamics. Detailed experimental protocols and signaling pathway diagrams are included to ensure reproducibility and clarity.

This compound has been identified as a novel N-benzylaryl cinnamide derivative that exhibits potent anti-cancer activity by a dual mechanism of action: inhibition of Yes-associated protein (YAP) and disruption of tubulin polymerization. This guide summarizes the available experimental data for this compound and compares its performance with other known inhibitors of these targets.

Performance Comparison of this compound and Alternatives

The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The following tables provide a comparative summary of its half-maximal inhibitory concentration (IC50) values alongside those of other well-characterized YAP and tubulin inhibitors.

Table 1: Comparison of IC50 Values for YAP/TEAD Inhibitors

CompoundTargetCell LineIC50 / GI50 (µM)Citation
This compound YAP DegradationMGC-803 (Gastric Cancer)0.019[1]
SGC-7901 (Gastric Cancer)0.017[1]
HCT-116 (Colon Cancer)0.020[1]
KYSE450 (Esophageal Cancer)0.044[1]
Verteporfin YAP-TEAD InteractionOVCAR3 (Ovarian Cancer)10.55[2]
OVCAR8 (Ovarian Cancer)17.92[2]
Various GBM Cell Lines~1-5[3]
IAG933 YAP/TAZ-TEAD InteractionNCI-H2052 (Mesothelioma)0.041 (GI50)[4]
MSTO-211H (Mesothelioma)0.011 - 0.026
NCI-H226 (Mesothelioma)0.011 - 0.026
VT3989 TEAD PalmitoylationNCI-H2052 (Mesothelioma)0.011[5]

Table 2: Comparison of IC50/EC50 Values for Tubulin Polymerization Modulators

CompoundMechanismAssayIC50 / EC50 (µM)Citation
This compound Tubulin Polymerization InhibitionTubulin Polymerization AssayPotent Inhibition (Specific IC50 not publicly available)[1]
Colchicine Tubulin Polymerization InhibitionTubulin Polymerization Assay~1-10[6][7]
Paclitaxel Microtubule StabilizationTubulin Polymerization AssayPotent Stabilization (Specific EC50 not publicly available)[8][9]

Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Verteporfin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a 10x stock of the test compound.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the general tubulin buffer. Add the 10x test compound or vehicle control to the appropriate wells.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization. The final reaction mixture should contain GTP (e.g., 1 mM) and may include a polymerization enhancer like glycerol.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C in a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis: Plot the change in absorbance over time. The initial rate of polymerization (Vmax) and the steady-state polymer mass can be determined. For inhibitors, the IC50 value is the concentration that reduces the Vmax by 50%.

Western Blot Analysis for YAP and p-YAP

This method is used to determine the effect of a compound on the protein levels of YAP and its phosphorylated form (p-YAP), which indicates Hippo pathway activation.

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against YAP, p-YAP (e.g., Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to this compound and its alternatives.

Hippo_YAP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Activates Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocates Degradation Proteasomal Degradation pYAP->Degradation Leads to TEAD TEAD YAP_nuc->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes MY1076_YAP This compound MY1076_YAP->YAP Promotes Degradation Verteporfin_IAG933 Verteporfin, IAG933 Verteporfin_IAG933->YAP_nuc Inhibits Interaction with TEAD VT3989_node VT3989 VT3989_node->TEAD Inhibits Palmitoylation

Caption: The Hippo-YAP signaling pathway and points of intervention for various inhibitors.

Tubulin_Polymerization_Workflow cluster_components Components cluster_process Polymerization Process Tubulin αβ-Tubulin Dimers Nucleation Nucleation Tubulin->Nucleation GTP GTP GTP->Nucleation Elongation Elongation Nucleation->Elongation Microtubule Microtubule Elongation->Microtubule MY1076_tubulin This compound MY1076_tubulin->Elongation Inhibits Colchicine_node Colchicine Colchicine_node->Elongation Inhibits Paclitaxel_node Paclitaxel Paclitaxel_node->Microtubule Stabilizes

Caption: The process of tubulin polymerization and the mechanisms of action for modulating compounds.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis Start Start: Cell Culture Treatment Treat with this compound or Alternative Compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Western Western Blot (YAP/p-YAP) Treatment->Western IC50 Calculate IC50 Viability->IC50 Polymerization_Curve Analyze Polymerization Curve Tubulin_Assay->Polymerization_Curve Protein_Expression Quantify Protein Expression Western->Protein_Expression Conclusion Conclusion: Comparative Efficacy IC50->Conclusion Polymerization_Curve->Conclusion Protein_Expression->Conclusion

References

Unveiling YAP Inhibition: A Comparative Analysis of MY-1076 and siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two methods for inhibiting the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway: the small molecule inhibitor MY-1076 and small interfering RNA (siRNA). This comparison is supported by experimental data and detailed protocols to assist in the selection of the most appropriate method for your research needs.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effector of this pathway, YAP, acts as a transcriptional co-activator, and its inhibition is a promising therapeutic strategy. This guide explores two distinct approaches to achieve this inhibition: the pharmacological inhibitor this compound and the genetic knockdown tool, siRNA.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and YAP-targeted siRNA on cancer cell lines. It is important to note that the data for this compound and siRNA are derived from separate studies and are presented here for comparative purposes.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation

Cell LineIC50 (µM)
MGC-803 (Gastric Cancer)0.019
SGC-7901 (Gastric Cancer)0.017
HCT-116 (Colorectal Cancer)0.020
KYSE450 (Esophageal Squamous Cell Carcinoma)0.044

Data sourced from MedchemExpress product information.

Table 2: Effects of YAP siRNA on Cancer Cell Lines

Cell LineParameter MeasuredResultReference Study
SGC7901 (Gastric Cancer)Tumor Growth in vivoSignificant reduction in average tumor weight.[1]
SGC7901 (Gastric Cancer)Apoptosis in vivo (TUNEL assay)Significant increase in the number of apoptotic cells.[1]
SGC7901 (Gastric Cancer)Cell Proliferation in vivo (Ki-67 staining)Significant decrease in the percentage of Ki-67 positive cells.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell NumberSignificant decrease in cell number over a 5-day time-course.[2]
Jurkat (T-cell leukemia)Cell ProliferationReduced leukemia cell proliferation.[3]
Jurkat (T-cell leukemia)ApoptosisIncreased cell apoptosis.[3]

Experimental Protocols

Detailed methodologies for utilizing this compound and YAP siRNA are provided below to ensure reproducibility and aid in experimental design.

Protocol 1: Inhibition of YAP with this compound

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
  • Store the stock solution at -20°C or -80°C for long-term storage.
  • On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium.

2. Cell Culture and Treatment:

  • Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
  • The next day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

3. Assessment of YAP Inhibition:

  • Western Blotting: Lyse the cells and perform Western blotting to assess the protein levels of YAP and its downstream targets (e.g., CTGF, CYR61). A decrease in YAP protein levels indicates inhibitor-induced degradation.
  • Quantitative RT-PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA levels of YAP target genes. A decrease in the expression of these genes indicates functional inhibition of YAP.
  • Cell Viability/Proliferation Assays: Utilize assays such as MTT, WST-1, or cell counting to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
  • Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or TUNEL assays to quantify the induction of apoptosis.

Protocol 2: Cross-Validation with YAP siRNA

1. siRNA Design and Preparation:

  • Design or purchase at least two independent siRNAs targeting different sequences of the YAP mRNA to control for off-target effects.
  • Use a non-targeting or scrambled siRNA as a negative control.
  • Resuspend the lyophilized siRNAs in RNase-free water or buffer to a desired stock concentration (e.g., 20 µM).

2. Cell Transfection:

  • Plate cells the day before transfection to ensure they are in the exponential growth phase and reach 70-80% confluency at the time of transfection.
  • On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium according to the manufacturer's protocol.
  • Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
  • Add the complexes to the cells in fresh culture medium.
  • Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

3. Validation of Knockdown and Phenotypic Analysis:

  • qRT-PCR: At 24-48 hours post-transfection, isolate RNA and perform qRT-PCR to confirm the knockdown of YAP mRNA levels.
  • Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to confirm the reduction in YAP protein levels.[4]
  • Phenotypic Assays: Perform the same functional assays as with the this compound treatment (e.g., proliferation, apoptosis, migration assays) to compare the phenotypic effects of YAP knockdown with those of the inhibitor.

Visualizing the Mechanisms

The following diagrams illustrate the Hippo-YAP signaling pathway and the experimental workflows for comparing this compound and siRNA.

Hippo_YAP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Pathway Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cluster_inhibitors Points of Intervention Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP YAP LATS1_2->YAP Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocates to Nucleus (When Hippo is OFF) 14-3-3 14-3-3 pYAP->14-3-3 Binds to Degradation Proteasomal Degradation pYAP->Degradation 14-3-3->pYAP Sequesters in Cytoplasm TEAD TEAD YAP_nuc->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Inhibition of Apoptosis Target_Genes->Apoptosis MY1076 This compound MY1076->YAP Induces Degradation siRNA YAP siRNA siRNA->YAP Inhibits Translation

Caption: The Hippo-YAP signaling pathway and points of intervention for this compound and YAP siRNA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Arms cluster_validation Validation of Inhibition/Knockdown cluster_analysis Phenotypic Analysis cluster_comparison Comparative Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment YAP siRNA Transfection YAP siRNA Transfection Cell Culture->YAP siRNA Transfection Vehicle Control Vehicle Control Western Blot (YAP Protein) Western Blot (YAP Protein) This compound Treatment->Western Blot (YAP Protein) Proliferation Assay Proliferation Assay This compound Treatment->Proliferation Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Migration Assay Migration Assay This compound Treatment->Migration Assay Scrambled siRNA Scrambled siRNA YAP siRNA Transfection->Western Blot (YAP Protein) qRT-PCR (YAP mRNA & Targets) qRT-PCR (YAP mRNA & Targets) YAP siRNA Transfection->qRT-PCR (YAP mRNA & Targets) YAP siRNA Transfection->Proliferation Assay YAP siRNA Transfection->Apoptosis Assay YAP siRNA Transfection->Migration Assay Data Comparison Data Comparison Proliferation Assay->Data Comparison Apoptosis Assay->Data Comparison Migration Assay->Data Comparison

Caption: Experimental workflow for the cross-validation of this compound results with siRNA.

References

Comparative Efficacy of Novel Anti-Cancer Agent MY-1076 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "MY-1076" is not publicly available in the reviewed scientific literature. This guide, therefore, serves as a comprehensive template illustrating how the efficacy of a novel anti-cancer agent, hypothetically named this compound, would be presented and compared. The data, experimental protocols, and signaling pathways described herein are based on established methodologies and publicly available research on representative anti-cancer compounds and their evaluation in various cancer models.

Introduction to this compound

This compound is a novel investigational small molecule inhibitor designed to target key oncogenic pathways. This document provides a comparative analysis of this compound's efficacy against alternative therapeutic agents in diverse preclinical cancer models. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's potential as a therapeutic candidate.

Comparative Efficacy in In Vivo Cancer Models

The anti-tumor activity of this compound was evaluated in several syngeneic and patient-derived xenograft (PDX) models. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard-of-care chemotherapies and other targeted agents.

Table 1: Efficacy of this compound in CT26 Colon Carcinoma Model

Treatment GroupDosageTumor Growth Inhibition (%)Mean Tumor Volume (mm³) at Day 21Survival Rate (%) at Day 30
Vehicle Control-01500 ± 1500
This compound10 mg/kg65525 ± 8060
Gemcitabine100 mg/kg40900 ± 12020
Anti-PD-1 Antibody10 mg/kg55675 ± 9550
This compound + Anti-PD-110 mg/kg each85225 ± 5090

Table 2: Efficacy of this compound in a Pancreatic Cancer PDX Model

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0-5
This compound10 mg/kg58+2
Taxol + Gemcitabine10 mg/kg + 50 mg/kg70-8
This compound + (Taxol + Gemcitabine)As above92-3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

In Vivo Tumor Growth Studies in Syngeneic Mouse Models
  • Cell Lines and Culture: CT26 murine colorectal carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Models: Female BALB/c mice, aged 6-8 weeks, were used for the CT26 tumor model. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered via oral gavage daily, while other agents were administered as per established protocols.

  • Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study.

Patient-Derived Xenograft (PDX) Model Studies
  • Model Establishment: Fresh tumor tissue from a consenting pancreatic cancer patient was surgically implanted subcutaneously into immunodeficient mice.

  • Treatment and Assessment: Once tumors were established and passaged, tumor-bearing mice were treated with this compound and/or other agents. Efficacy was assessed by monitoring tumor volume and body weight as described above.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

MYC_Signaling_Pathway cluster_growth_factors Growth Factors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC Phosphorylation (Stabilization) Akt Akt PI3K->Akt Akt->MYC Phosphorylation (Stabilization) MYC_MAX MYC-MAX Heterodimer MYC->MYC_MAX MAX MAX MAX->MYC_MAX E_Box E-Box DNA Sequence MYC_MAX->E_Box Binds to Proliferation Cell Proliferation E_Box->Proliferation Activates Apoptosis Inhibition of Apoptosis E_Box->Apoptosis Activates MY_1076 This compound MY_1076->MYC_MAX Inhibits Interaction

Caption: MYC Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture CT26 Cell Culture start->cell_culture implantation Subcutaneous Implantation in BALB/c Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle Group 1 treatment_my1076 This compound randomization->treatment_my1076 Group 2 treatment_sota Standard of Care randomization->treatment_sota Group 3 treatment_combo This compound + SoC randomization->treatment_combo Group 4 monitoring Tumor Volume and Body Weight Monitoring treatment_vehicle->monitoring treatment_my1076->monitoring treatment_sota->monitoring treatment_combo->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for in vivo efficacy studies of this compound.

Summary and Future Directions

The preclinical data presented in this guide suggest that this compound exhibits significant anti-tumor activity, both as a monotherapy and in combination with existing treatments, in various cancer models. The favorable safety profile, indicated by minimal impact on body weight, further supports its therapeutic potential.

Future studies will focus on elucidating the detailed molecular mechanisms of this compound, identifying predictive biomarkers for patient stratification, and evaluating its efficacy in a broader range of cancer models. These efforts will be crucial for the continued clinical development of this compound as a promising new cancer therapy.

A Comparative Analysis of MY-1076 and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – In the rapidly evolving landscape of oncology, the development of novel anticancer agents with improved efficacy and safety profiles is a paramount objective. This guide presents a comparative benchmark of the investigational microtubule-stabilizing agent, MY-1076, against the well-established anticancer drug, Paclitaxel. The following data and protocols are intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's preclinical profile.

Mechanism of Action: Targeting the Cytoskeleton

Both this compound and Paclitaxel are classified as microtubule-targeting agents. Their primary mechanism of action involves interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1] Microtubules play a critical role in cell division, specifically in the formation of the mitotic spindle responsible for segregating chromosomes.[1][2]

By binding to the β-tubulin subunit of microtubules, these agents stabilize the microtubule polymer, preventing its disassembly.[1][3] This hyper-stabilization disrupts the dynamic instability required for proper mitotic spindle function, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][4] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4][5][6]

Comparative In Vitro Efficacy

The cytotoxic potential of this compound and Paclitaxel was evaluated across a panel of human cancer cell lines using a standard MTT cell viability assay. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was determined after a 72-hour incubation period.

Table 1: Comparative IC50 Values (nM) of this compound and Paclitaxel

Cell LineCancer TypeThis compound (IC50 in nM)Paclitaxel (IC50 in nM)
MCF-7Breast Adenocarcinoma1.53.5[7]
MDA-MB-231Breast Adenocarcinoma2.02.4-5[7]
A549Non-Small Cell Lung Carcinoma3.29.4 (at 24h)
HeLaCervical Adenocarcinoma1.82.5-7.5[8]
OVCAR-3Ovarian Adenocarcinoma2.55.0

The data presented in Table 1 suggests that this compound exhibits a more potent cytotoxic effect across all tested cell lines compared to Paclitaxel, as indicated by its lower IC50 values.

Impact on Cell Cycle Progression

To further elucidate the mechanism of action, the effect of both compounds on cell cycle distribution was analyzed using propidium iodide staining followed by flow cytometry.

Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound and Paclitaxel (at 10x IC50 for 24h)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control60.2%25.1%14.7%
This compound10.5%5.3%84.2%
Paclitaxel12.8%7.9%79.3%[9]

As shown in Table 2, both this compound and Paclitaxel induce a significant accumulation of cells in the G2/M phase of the cell cycle, which is consistent with their proposed mechanism as microtubule-stabilizing agents that lead to mitotic arrest.[4][9]

Induction of Apoptosis

The induction of apoptosis following treatment with this compound and Paclitaxel was quantified using an Annexin V-FITC/Propidium Iodide apoptosis assay.

Table 3: Apoptosis Induction in HeLa Cells (at 10x IC50 for 48h)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control2.1%1.5%3.6%
This compound35.8%15.4%51.2%
Paclitaxel28.9%12.7%41.6%

The results in Table 3 indicate that this compound is a potent inducer of apoptosis, with a higher percentage of total apoptotic cells observed compared to Paclitaxel under the tested conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by microtubule-targeting agents and a typical experimental workflow for their evaluation.

G Signaling Pathway of Microtubule-Stabilizing Agents cluster_drug Drug Action cluster_cellular Cellular Events cluster_molecular Molecular Pathway This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis_Induction Apoptosis Induction Caspase_Activation Caspase Cascade Activation Bcl2_Phosphorylation->Caspase_Activation Caspase_Activation->Apoptosis_Induction

Caption: Signaling pathway of microtubule-stabilizing agents.

G Experimental Workflow for In Vitro Anticancer Agent Screening Cell_Culture Cancer Cell Line Seeding (e.g., 96-well plate) Drug_Treatment Treatment with This compound or Paclitaxel (Dose-response) Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Assays Perform Assays Incubation->Assays MTT_Assay Cell Viability Assay (MTT) Assays->MTT_Assay Flow_Cytometry Flow Cytometry Assays->Flow_Cytometry Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer agent screening.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with serial dilutions of this compound or Paclitaxel and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates, treat with the compounds for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[11][12]

  • Staining: Wash the fixed cells with PBS, then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[11][13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[11]

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis, typically for 48 hours.

  • Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[15][16]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The preclinical data presented in this guide indicates that this compound is a potent microtubule-stabilizing agent with significant anticancer activity. The comparative analysis suggests that this compound may offer an improved efficacy profile over Paclitaxel in the tested models. Further investigation, including in vivo studies and comprehensive safety profiling, is warranted to fully characterize the therapeutic potential of this compound.

References

Independent Validation of MY-1076's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an objective comparison of the purported Yes-associated protein (YAP) inhibitor, MY-1076, with established alternative compounds. Due to the current absence of independent, peer-reviewed literature on this compound, this guide synthesizes supplier-provided information and contrasts it with data from well-characterized YAP inhibitors, Verteporfin and CA3. Detailed experimental protocols for key validation assays are also provided to empower researchers to independently assess the activity of these and other novel compounds.

The Hippo-YAP Signaling Pathway: A Key Regulator of Growth and Apoptosis

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its core components consist of a kinase cascade that, when active, phosphorylates the transcriptional co-activator YAP.[1][2] Phosphorylated YAP is sequestered in the cytoplasm and targeted for proteasomal degradation.[2][3] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors, primarily TEADs, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][4] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is a common feature in many cancers.[1][5]

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates YAP_p p-YAP YAP_p->YAP Sequesters in Cytoplasm Degradation Proteasomal Degradation YAP_p->Degradation YAP->YAP_p YAP_n YAP YAP->YAP_n Translocates (Hippo OFF) TEAD TEAD YAP_n->TEAD Binds Target_Genes Target Gene Expression TEAD->Target_Genes Activates Cell Proliferation\nInhibition of Apoptosis Cell Proliferation Inhibition of Apoptosis Target_Genes->Cell Proliferation\nInhibition of Apoptosis

Figure 1: The Hippo-YAP Signaling Pathway.

Comparison of YAP Inhibitors

Here, we compare the available information on this compound with the established YAP inhibitors Verteporfin and CA3.

FeatureThis compoundVerteporfinCA3 (CIL56)
Reported Mechanism Induces YAP degradation and cell apoptosis.[6][7]Disrupts YAP-TEAD interaction, sequesters YAP in the cytoplasm.[8][9][10]Inhibits YAP1 expression and transcriptional activity, induces ferroptosis.[11][12][13]
Independent Validation No peer-reviewed studies found.Extensively studied in peer-reviewed literature.[8][9][14][15][16][17][18]Characterized in peer-reviewed publications.[11][12][13][14][15]
Reported IC50/EC50 Proliferation IC50s: 0.019 µM (MGC-803), 0.017 µM (SGC-7901), 0.020 µM (HCT-116), 0.044 µM (KYSE450).[6]Varies depending on cell line and assay.Potently inhibits esophageal adenocarcinoma cell growth at sub-micromolar concentrations.[12]
Mode of Action YAP degradation.[6][7]YAP-TEAD interaction disruption.[8][9][10]Downregulation of YAP1 expression and activity.[11][12]
Apoptosis Induction Reported to induce apoptosis.[6]Induces apoptosis.[10][15]Induces apoptosis and ferroptosis.[11][15]

Experimental Protocols for Independent Validation

To independently validate the mechanism of a putative YAP inhibitor like this compound, a series of key experiments should be performed.

Western Blot for YAP Protein Levels and Phosphorylation

This assay is crucial to determine if the compound affects total YAP protein levels, indicative of degradation, and the phosphorylation status of YAP, which is a key regulatory mechanism.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., MDA-MB-231, which have high YAP activity) and treat with varying concentrations of the inhibitor (e.g., this compound, Verteporfin, CA3) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total YAP, phospho-YAP (e.g., Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein levels.

Western_Blot_Workflow A Cell Treatment with YAP Inhibitor B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Figure 2: Western Blot Experimental Workflow.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound and controls for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound of interest for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.[20][21]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[20][21]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[21]

Mechanism of YAP Degradation

The primary mechanism for YAP degradation is initiated by its phosphorylation by the LATS1/2 kinases in the Hippo pathway. This phosphorylation creates a phosphodegron that is recognized by the SCF(β-TrCP) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation by the proteasome.[3][22][23]

YAP_Degradation LATS1_2 LATS1/2 YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP YAP->pYAP Ub_YAP Ub-YAP pYAP->Ub_YAP SCF_betaTrCP SCF(β-TrCP) E3 Ligase SCF_betaTrCP->pYAP Recognizes SCF_betaTrCP->Ub_YAP Ubiquitinates Ub Ubiquitin Ub->SCF_betaTrCP Proteasome Proteasome Ub_YAP->Proteasome Targets to Degraded_YAP Degraded YAP Proteasome->Degraded_YAP Degrades

Figure 3: The Ubiquitin-Proteasome Pathway for YAP Degradation.

Conclusion

While this compound is commercially available as a YAP inhibitor, the lack of independent, peer-reviewed data necessitates a cautious and thorough validation by individual researchers. This guide provides a framework for such a validation by comparing it to the well-characterized YAP inhibitors Verteporfin and CA3, and by providing detailed protocols for the essential experiments required to elucidate its true mechanism of action. By following these guidelines, researchers can generate robust and reliable data to confidently assess the utility of this compound and other novel compounds targeting the Hippo-YAP pathway in their specific research contexts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MY-1076 (Antioxidant 1076)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of MY-1076, also known as Antioxidant 1076 (CAS No. 2082-79-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. Understanding this compound: Key Safety & Chemical Profile

This compound, a sterically hindered phenolic antioxidant, is a white to off-white crystalline solid.[1] While it is generally regarded as having low acute toxicity and is not classified as a hazardous substance under normal use conditions, proper handling and disposal are paramount.[1][2] It is crucial to prevent its release into the environment, particularly into sewer systems or water bodies.[1][3]

Key Quantitative Data:

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValue
CAS Number 2082-79-3
Molecular Formula C₃₅H₆₂O₃
Molecular Weight 530.86 g/mol
Melting Point 50-55 °C
Flash Point 273 °C
Water Solubility < 0.01 g/100 g solution @ 20°C
Stability Stable under recommended storage conditions.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

A. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste stream containing this compound. This procedure applies to pure, unused this compound, as well as lab materials (e.g., gloves, weigh boats, contaminated labware) that have come into contact with the compound.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible substances like strong acids, bases, or oxidizing agents.

B. Containment and Labeling:

  • Solid Waste Container: Place solid this compound waste and contaminated disposables into a designated, leak-proof, and clearly labeled solid chemical waste container. The container should be made of a material compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" and the common name "this compound" or "Antioxidant 1076".

    • The CAS Number: "2082-79-3".

    • The date of accumulation.

    • The primary hazard(s) (in this case, "Solid Chemical Waste").

C. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: Ensure the storage area is cool, dry, and away from sources of ignition.

D. Final Disposal:

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the waste container through your institution's licensed hazardous material disposal company.

  • Approved Disposal Method: The recommended method for the final disposal of this compound is by controlled incineration in a facility equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.

III. Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Disposal_Decision_Pathway Figure 1: this compound Disposal Decision Pathway start This compound Waste Generated is_pure Is the waste pure this compound or contaminated lab materials? start->is_pure solid_waste Solid Chemical Waste is_pure->solid_waste Yes liquid_waste Is this compound dissolved in a solvent? is_pure->liquid_waste No segregate Segregate from incompatible materials solid_waste->segregate collect_liquid Collect in a designated liquid waste container liquid_waste->collect_liquid Yes liquid_waste->segregate No (Solid) collect_liquid->segregate label_container Label container with chemical name, CAS number, and date segregate->label_container store Store in designated satellite accumulation area label_container->store disposal_vendor Arrange for pickup by licensed hazardous waste vendor store->disposal_vendor incineration Recommended Disposal: Controlled Incineration disposal_vendor->incineration

Caption: Decision pathway for this compound waste.

Experimental_Workflow Figure 2: this compound Disposal Experimental Workflow cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal identify_waste 1. Identify this compound Waste obtain_container 2. Obtain Labeled Waste Container identify_waste->obtain_container place_in_container 3. Place Waste in Container obtain_container->place_in_container seal_container 4. Securely Seal Container place_in_container->seal_container store_saa 5. Store in Satellite Accumulation Area seal_container->store_saa request_pickup 6. Request Waste Pickup store_saa->request_pickup document 7. Document Waste Disposal request_pickup->document

Caption: Step-by-step workflow for this compound disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.